molecular formula C8H8Br2 B059744 1,5-Dibromo-2,4-dimethylbenzene CAS No. 615-87-2

1,5-Dibromo-2,4-dimethylbenzene

Cat. No.: B059744
CAS No.: 615-87-2
M. Wt: 263.96 g/mol
InChI Key: SOYPUUFPUFRXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-2,4-dimethylbenzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPUUFPUFRXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347476
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-87-2
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 615-87-2

This technical guide provides an in-depth overview of 1,5-dibromo-2,4-dimethylbenzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, synthesis protocols, key reactions, and safety information.

Chemical and Physical Properties

This compound, also known as 4,6-dibromo-m-xylene, is a disubstituted aromatic compound. Its molecular structure, featuring two bromine atoms and two methyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The bromine atoms can be selectively replaced in various cross-coupling reactions, allowing for the stepwise introduction of different functional groups.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-87-2[2][3]
Molecular Formula C₈H₈Br₂[2][3]
Molecular Weight 263.96 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 71-72 °C[4]
Boiling Point 262.2 °C[2]
Density 1.75 g/cm³[2]
IUPAC Name This compound[5]
Synonyms 4,6-Dibromo-m-xylene, 4,6-dibromo-1,3-dimethylbenzene[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data PointsReference(s)
¹H NMR Spectra available for review.[6]
¹³C NMR Spectra available for review.[7]
Mass Spectrometry (MS) Spectra available for review.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of m-xylene. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Bromination using Bromine and Iodine

This method involves the direct bromination of m-xylene using elemental bromine with iodine as a catalyst.

Diagram 1: Synthesis of this compound via Bromination with I₂ catalyst

G reagents m-Xylene Iodine reaction_step1 Stir in ice bath (1 hour) reagents->reaction_step1 add_bromine Add Bromine (dropwise, 1 hour) reaction_step1->add_bromine reaction_step2 Overnight reaction add_bromine->reaction_step2 quench Add 20% aq. KOH Heat gently reaction_step2->quench workup Cool, decant, filter quench->workup wash Wash with H₂O workup->wash recrystallize Recrystallize from Ethanol wash->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • A 100-mL round-bottomed flask wrapped in aluminum foil is charged with m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol).[3]

  • The mixture is stirred for approximately one hour while cooling in an ice bath.[3]

  • Bromine (34 mL, 656 mmol) is added via a dropping funnel over a period of one hour.[3]

  • After reacting overnight, potassium hydroxide (KOH) (20% aq, 150 mL) is added, and the resulting mixture is gently heated using a heating mantle.[3]

  • The solid melts, and the biphasic mixture is stirred for about one hour until the yellow color fades.[3]

  • After cooling, the liquid is decanted, and the white solid is collected by filtration.[3]

  • The solid is washed with additional water (3 x 100 mL) and then recrystallized from ethanol (250 mL) to yield the final product.[3]

Experimental Protocol 2: Bromination using Zinc Bromide and a Phase Transfer Catalyst

This alternative method utilizes zinc bromide as the bromine source in the presence of a phase transfer catalyst.

Procedure:

  • To a 200 mL flask, add m-xylene (7.5 mmol, 0.795 g), zinc bromide (33.6 mmol, 7.56 g), and nitromethane (60 mL).[3]

  • The resulting solution is stirred at room temperature.[3]

  • Slowly add di-n-butyltetrabutylammonium (15.8 mmol, 6.19 g) in batches.[3]

  • The reaction mixture is stirred continuously for 44 hours at room temperature.[3]

  • The reaction is quenched by the addition of aqueous sodium sulfite and extracted with ether.[3]

  • The organic layers are combined and concentrated under reduced pressure to give a yellow solid.[3]

  • Hexane is added to the yellow solid, and the mixture is heated to approximately 85°C and filtered.[3]

  • The filtrate is concentrated under reduced pressure to give the target product as a white solid (yield: 48%).[3]

Applications in Organic Synthesis

This compound is a valuable intermediate for creating highly functionalized aromatic compounds, which are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a general protocol that can be adapted for this compound.

Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow

G reactants This compound Arylboronic Acid reaction Heat (e.g., 80-100 °C) Stir (12-24 hours) reactants->reaction catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst_system->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Cool, dilute with organic solvent Wash with water and brine reaction->workup purification Dry organic layer Concentrate Column Chromatography workup->purification product Arylated Product purification->product

Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.

General Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[8]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[8]

  • Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., Toluene/H₂O 4:1).[8]

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.

Diagram 3: Generalized Buchwald-Hartwig Amination Workflow

G reactants This compound Amine reaction Heat (e.g., 100 °C) Stir (12-24 hours) reactants->reaction catalyst_system Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) catalyst_system->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Cool, dilute with organic solvent Filter through Celite® reaction->workup purification Wash filtrate with water and brine Dry, concentrate Column Chromatography workup->purification product N-Aryl Product purification->product

Caption: Generalized workflow for Buchwald-Hartwig amination reactions.

General Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).[9][10]

  • Add an anhydrous solvent (e.g., toluene).[9][10]

  • Seal the tube and place it in a preheated oil bath at approximately 100 °C.[9][10]

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.[9][10]

  • Upon completion, cool the reaction mixture to room temperature.[9][10]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.[9][10]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.[9][10]

  • Purify the crude product by flash column chromatography.[9][10]

Safety and Handling

This compound may cause serious eye irritation and respiratory irritation.[6] It is also potentially harmful to aquatic life with long-lasting effects.[2]

Table 3: GHS Hazard and Precautionary Statements

TypeCodeStatementReference(s)
Hazard H319Causes serious eye irritation.[6]
Hazard H335May cause respiratory irritation.[6]
Hazard H413May cause long lasting harmful effects to aquatic life.[1][2]
Precautionary P261Avoid breathing dust/fumes/gas/mist/vapors/spray.[6]
Precautionary P271Use only outdoors or in a well-ventilated area.[6]
Precautionary P273Avoid release to the environment.[1]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place.[1]

References

physical and chemical properties of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,5-Dibromo-2,4-dimethylbenzene (CAS No. 615-87-2), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document consolidates key data, experimental protocols, and reactivity profiles to support its application in research and development. Of particular note is its recently identified role as an inhibitor of the sodium-dependent glucose transporter SGLT1, highlighting its potential as a lead compound in the development of novel therapeutics for metabolic disorders.

Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon. Its core structure consists of a benzene ring substituted with two bromine atoms and two methyl groups.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4,6-Dibromo-m-xylene[2]
CAS Number 615-87-2[1][3]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Appearance White to almost white powder or crystal[4]
Melting Point 69-73 °C[4]
Boiling Point 262.2 °C (estimate)
Density 1.7485 g/cm³ (rough estimate)[5]
Solubility Soluble in alcohol and ether; insoluble in water.[5]
Purity >97.0% (GC)[4]

Note: Some physical properties are estimates as precise experimental values are not consistently reported in the literature.

Chemical Properties and Reactivity

This compound is a valuable intermediate in organic synthesis due to the reactivity of its bromine substituents. The bromine atoms can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The methyl groups on the benzene ring influence the reactivity of the bromine atoms through steric and electronic effects, which can be exploited for regioselective transformations.

This compound is particularly noted for its utility in modern synthetic methodologies, including:

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[5]

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.[6][7]

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[8][9]

These reactions enable the construction of complex molecular architectures, making this compound a key building block for novel organic materials, agrochemicals, and pharmaceuticals.[5]

Experimental Protocols

Synthesis of this compound from m-Xylene

A common laboratory-scale synthesis of this compound involves the bromination of m-xylene.[10] The following is a representative experimental protocol.

Materials:

  • m-Xylene

  • Zinc bromide (ZnBr₂)

  • Nitromethane (CH₃NO₂)

  • di-n-butyltetrabutylammonium

  • Aqueous sodium sulfite (Na₂SO₃)

  • Ether

  • Hexane

Procedure:

  • To a 200 mL flask, add 7.5 mmol (0.795 g) of m-xylene, 33.6 mmol (7.56 g) of zinc bromide, and 60 mL of nitromethane.

  • Stir the resulting solution at room temperature.

  • Slowly add 15.8 mmol (6.19 g) of di-n-butyltetrabutylammonium in batches.

  • Continue stirring the reaction mixture for 44 hours at room temperature.

  • Quench the reaction by adding aqueous sodium sulfite.

  • Extract the product with ether.

  • Combine the organic layers and concentrate under reduced pressure to obtain a yellow solid.

  • Add hexane to the solid, heat the mixture to approximately 85°C, and filter.

  • Concentrate the filtrate under reduced pressure to yield the final product as a white solid (yield: 48%).[10]

Workflow for the Synthesis of this compound:

G Synthesis of this compound A m-Xylene, Zinc Bromide, Nitromethane C Reaction Mixture (44h at RT) A->C add B di-n-butyltetrabutylammonium B->C add slowly D Quenching (aq. Sodium Sulfite) C->D E Extraction (Ether) D->E F Concentration E->F G Purification (Hot Hexane) F->G H This compound G->H

Synthesis workflow of this compound.

Biological Activity and Relevance in Drug Development

Recent studies have identified this compound as a fluorescent molecule with notable biological activity. It has been shown to inhibit the sodium-dependent glucose transporter 1 (SGLT1). SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine.

Inhibition of SGLT1 by this compound leads to a reduction in glucose uptake from the gut, which in turn can lower blood sugar levels and improve insulin sensitivity. This mechanism of action makes it a compound of significant interest for the development of new therapeutic agents for managing type 2 diabetes and other metabolic disorders.

The intrinsic fluorescence of this molecule may also provide a valuable tool for studying its interaction with SGLT1 and for developing assays for screening other potential inhibitors.

It is important to distinguish this compound from the structurally related compound 1,5-Dibromo-2,4-dimethoxybenzene . The latter has been investigated as an intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[11] While both are dibrominated benzene derivatives, their distinct substituents lead to different biological activities and therapeutic applications.

Safety and Handling

This compound is considered to be an irritant and may cause irritation to the eyes, skin, and respiratory tract.[5] It is also reported to have the potential to cause long-lasting harmful effects to aquatic life.[1]

Recommended safety precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.[12]

  • Infrared (IR) Spectroscopy: IR spectra can be used to identify the presence of characteristic functional groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Researchers should refer to spectral databases for reference spectra to confirm the identity and purity of their samples.

Conclusion

This compound is a chemical intermediate with a well-defined set of physical and chemical properties that make it a valuable tool in organic synthesis. Its utility in a variety of powerful cross-coupling reactions allows for the efficient construction of complex molecules. Furthermore, its recently discovered biological activity as an SGLT1 inhibitor opens up exciting new avenues for its application in drug discovery and development, particularly in the area of metabolic diseases. This guide provides a solid foundation of technical information to aid researchers and scientists in leveraging the full potential of this versatile compound.

References

A Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dimethylbenzene, also widely known by its synonym 4,6-Dibromo-m-xylene, is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern and the reactivity of its bromine atoms make it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its emerging role in drug development, with a focus on its potential as a glucose transport inhibitor.

Chemical Synonyms and Properties

A clear identification of chemical compounds is crucial for reproducible research. This compound is known by several synonyms, which are listed in the table below along with its key physicochemical properties.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4,6-Dibromo-m-xylene, 4,6-Dibromo-1,3-dimethylbenzene, 2,4-Dibromo-1,5-dimethylbenzene[2]
CAS Number 615-87-2
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Melting Point 71-72 °C[2]
Boiling Point 262.2 °C (estimate)[2]
Density 1.7485 g/cm³ (rough estimate)[2]
Solubility Soluble in organic solvents such as alcohol and ether; insoluble in water.[2]
Appearance White to almost white powder or crystals.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of m-xylene. Below are two detailed experimental protocols for its preparation.

Experimental Protocol 1: Bromination using Bromine and Iodine Catalyst

Materials:

  • m-Xylene

  • Iodine

  • Bromine

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Ethanol

Procedure:

  • In a 100-mL round-bottomed flask wrapped in aluminum foil, charge m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol).

  • Stir the mixture for approximately one hour while cooling in an ice bath.

  • Add bromine (34 mL, 656 mmol) dropwise over a period of one hour.

  • Allow the reaction to proceed overnight.

  • Quench the reaction by adding 150 mL of 20% aqueous potassium hydroxide.

  • Gently heat the biphasic mixture using a heating mantle until the solid melts and the yellow color of the organic layer fades, stirring for about one hour.

  • After cooling, decant the liquid and collect the white solid by filtration.

  • Wash the solid with water (3 x 100 mL).

  • Recrystallize the crude product from ethanol (250 mL) to yield pure this compound.[3]

Experimental Protocol 2: Bromination using Zinc Bromide and a Phase Transfer Catalyst

Materials:

  • m-Xylene

  • Zinc bromide

  • Nitromethane

  • di-n-butyltetrabutylammonium bromide

  • Aqueous sodium sulfite

  • Ether

  • Hexane

Procedure:

  • To a 200 mL flask, add m-xylene (7.5 mmol, 0.795 g), zinc bromide (33.6 mmol, 7.56 g), and 60 mL of nitromethane.

  • Stir the solution at room temperature and slowly add di-n-butyltetrabutylammonium bromide (15.8 mmol, 6.19 g) in batches.

  • Continue stirring the reaction mixture for 44 hours at room temperature.

  • Quench the reaction by adding aqueous sodium sulfite.

  • Extract the product with ether.

  • Combine the organic layers and concentrate under reduced pressure to obtain a yellow solid.

  • Add hexane to the solid, heat to approximately 85°C, and filter.

  • Concentrate the filtrate under reduced pressure to yield the white solid product (yield: 48%).[3]

G m-Xylene m-Xylene Reaction Bromination Reaction m-Xylene->Reaction Brominating_Agent Brominating Agent (e.g., Br2, ZnBr2) Brominating_Agent->Reaction Catalyst Catalyst (e.g., I2, Phase Transfer Catalyst) Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Application in Drug Development: Inhibition of SGLT1

Recent findings have highlighted the potential of this compound in drug development, specifically as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a key protein responsible for the absorption of glucose and galactose from the intestine. Inhibition of SGLT1 is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia.

This compound has been identified as a fluorescent molecule that can inhibit glucose uptake by binding to the substrate site of SGLT1, thereby blocking the transport of glucose into cells. This action leads to decreased blood sugar levels and has the potential to improve insulin sensitivity.

Signaling Pathway of SGLT1 Inhibition

The diagram below illustrates the mechanism of SGLT1-mediated glucose transport and its inhibition.

G cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Glucose_Lumen Glucose SGLT1 SGLT1 Transporter Glucose_Lumen->SGLT1 Sodium_Lumen Na+ Sodium_Lumen->SGLT1 Glucose_Cell Glucose SGLT1->Glucose_Cell Transport Sodium_Cell Na+ SGLT1->Sodium_Cell Co-transport Inhibitor This compound Inhibitor->SGLT1 Inhibits

Caption: Mechanism of SGLT1 inhibition by this compound.

Experimental Protocol: In Vitro SGLT1 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound on SGLT1-mediated glucose uptake in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human SGLT1 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay Buffer (e.g., Krebs-Ringer-HEPES) with and without sodium

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog

  • This compound (test compound)

  • Phlorizin (a known SGLT inhibitor as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed the SGLT1-expressing cells in a 96-well plate and culture overnight to allow for attachment and confluence.

  • Preparation: On the day of the assay, wash the cells twice with warm, sodium-free assay buffer.

  • Inhibitor Incubation: Add assay buffer containing various concentrations of this compound or the positive control (Phlorizin) to the wells. Incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 10-100 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for glucose uptake.

  • Termination: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free buffer.

  • Measurement: Measure the fluorescence of the intracellular 2-NBDG using a fluorescence plate reader (excitation/emission wavelengths appropriate for 2-NBDG).

  • Data Analysis: Determine the SGLT1-specific glucose uptake by subtracting the fluorescence values from cells incubated in sodium-free buffer (non-SGLT1 mediated uptake) from those incubated in sodium-containing buffer. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G Start Start Seed_Cells Seed SGLT1-expressing cells in 96-well plate Start->Seed_Cells Wash_Cells Wash cells with Na+-free buffer Seed_Cells->Wash_Cells Add_Inhibitor Incubate with this compound (or controls) Wash_Cells->Add_Inhibitor Add_2NBDG Add fluorescent glucose analog (2-NBDG) Add_Inhibitor->Add_2NBDG Incubate_Uptake Incubate to allow glucose uptake Add_2NBDG->Incubate_Uptake Stop_Reaction Stop uptake and wash cells Incubate_Uptake->Stop_Reaction Measure_Fluorescence Measure intracellular fluorescence Stop_Reaction->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical properties, synthesis, and applications of 1,5-Dibromo-2,4-dimethylbenzene, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

Core Compound Specifications

This compound is an aromatic organic compound that serves as a versatile intermediate in a variety of synthetic applications.[1][2] Its chemical structure, featuring two bromine atoms and two methyl groups on a benzene ring, allows for regioselective functionalization, making it a valuable building block in the development of complex molecules.[2]

PropertyValueSource
Molecular Formula C8H8Br2[1][3][4][5]
Molecular Weight 263.96 g/mol [3][4][5]
CAS Number 615-87-2[1][3][4][5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 69-73 °C[6][7]
Boiling Point 256-262.2 °C (estimated)[1][5]
Density ~1.75 g/cm³ (estimated)[1]
Synonyms 4,6-Dibromo-m-xylene[5][6][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for this compound, providing detailed information about its molecular structure.[8][9][10]

  • Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[4]

Applications in Research and Drug Development

The reactivity of the bromine atoms in this compound makes it a valuable synthon for creating highly functionalized aromatic compounds.[2] It is utilized as a chemical reagent and intermediate in significant organic reactions, including Buchwald-Hartwig coupling.[1] This versatility makes it an important component in the synthesis of novel pharmaceuticals and agrochemicals.[2] While direct applications in drug development are proprietary, a structurally related compound, 1,5-dibromo-2,4-dimethoxybenzene, is a known intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer drug Psoralidin.[11]

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of m-xylene. The following is a representative experimental protocol.

Materials:

  • m-Xylene

  • Iodine

  • Bromine

  • Potassium hydroxide (20% aqueous solution)

  • Ethanol

Procedure:

  • A 100-mL round-bottomed flask, protected from light by wrapping in aluminum foil, is charged with m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol).[3]

  • The mixture is stirred for approximately one hour while being cooled in an ice bath.[3]

  • Bromine (34 mL, 656 mmol) is added slowly to the mixture via a dropping funnel over a period of one hour.[3]

  • The reaction is allowed to proceed overnight.[3]

  • Following the overnight reaction, a 20% aqueous solution of potassium hydroxide (150 mL) is added, and the mixture is gently heated with a heating mantle.[3]

  • The resulting biphasic mixture is stirred for about one hour as the yellow color of the solution gradually fades and the solid melts.[3]

  • After cooling, the liquid is decanted, and the resulting white solid is collected by filtration.[3]

  • The collected solid is washed with additional water (3 x 100 mL).[3]

  • The crude product is then recrystallized from ethanol (250 mL) to yield pure this compound.[3]

Another documented synthesis route involves reacting m-xylene with zinc bromide in nitromethane, followed by the addition of di-n-butyltetrabutylammonium.[3][12] The reaction proceeds for 44 hours at room temperature and is subsequently quenched and extracted to yield the final product.[3][12]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from m-xylene.

Synthesis_Workflow Start Start Reagents m-Xylene + Iodine Start->Reagents Cooling Cooling (Ice Bath) 1 hour Reagents->Cooling Bromination Add Bromine (1 hour) Cooling->Bromination Reaction Overnight Reaction Bromination->Reaction Quench Add 20% aq. KOH Heat Gently Reaction->Quench Stirring Stirring (1 hour) Quench->Stirring Isolation Cool, Decant & Filter Stirring->Isolation Washing Wash with Water Isolation->Washing Purification Recrystallize from Ethanol Washing->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 1,5-Dibromo-2,4-dimethylbenzene, targeted towards researchers, scientists, and professionals in drug development. This document compiles available data, outlines standard experimental methodologies for determining these physical constants, and presents a logical workflow for such determinations.

Physicochemical Data

This compound, also known as 4,6-Dibromo-m-xylene, is a halogenated aromatic compound.[1][2][3][4] Its physical properties are crucial for its application in organic synthesis, including as an intermediate for chemical reagents like those used in Buchwald-Hartwig coupling reactions.[5]

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 615-87-2[1][5][6]
Molecular Formula C8H8Br2[3][5]
Molecular Weight 263.96 g/mol [3][5][6]
Appearance White to almost white powder or crystal[1][2][7]
Melting Point 69-73 °C[1][2][7]
71-72 °C[5][6]
71 °C[3][4]
Boiling Point 262.2 °C (estimate)[5][6]
256 °C[3][4]

Experimental Protocols for Determination of Melting and Boiling Points

While specific experimental documentation for the determination of the melting and boiling points of this compound is not detailed in the provided search results, standard laboratory procedures are well-established for these measurements.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is typically determined using the capillary method with a melting point apparatus.

  • Sample Preparation: A small amount of the dry, purified compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor and a magnifying lens to observe the sample.

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. As the temperature nears the melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.

2.2. Boiling Point Determination (Distillation Method)

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. For a compound like this compound, a standard distillation method would be employed.

  • Apparatus Setup: A small quantity of the liquid (if the compound is melted) is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: The flask is heated gently. Anti-bumping granules are added to the flask to ensure smooth boiling.

  • Equilibrium and Measurement: The liquid is heated until it boils and its vapor rises to the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling points are typically reported at standard pressure (760 mmHg).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Recording A Obtain pure, dry sample of This compound B Finely powder the sample A->B C Pack sample into a capillary tube (2-3 mm height) B->C D Place capillary tube in melting point apparatus C->D E Heat rapidly to near expected melting point D->E F Reduce heating rate to 1-2 °C per minute E->F G Observe sample through magnifying lens F->G H Record temperature at which first liquid appears (T1) G->H I Record temperature at which all solid melts (T2) H->I J Report melting point as a range (T1 - T2) I->J

Caption: Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1,5-Dibromo-2,4-dimethylbenzene. Due to the absence of publicly available experimental spectra, this guide presents predicted spectral data generated from validated computational models. It includes detailed tables of chemical shifts and assignments, a standard experimental protocol for acquiring such data, and a logical workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry. The data presented here is based on computational predictions and should be considered as such.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.45Singlet1HH-3
27.45Singlet1HH-6
32.40Singlet3HC-2 - CH₃
42.40Singlet3HC-4 - CH₃

Note: The chemical shifts for the aromatic protons (H-3 and H-6) and the methyl protons are predicted to be equivalent due to the molecule's symmetry, resulting in two distinct signals.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound also reflects the molecular symmetry, exhibiting four distinct signals for the eight carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1138.5C-2, C-4
2135.0C-3, C-6
3125.0C-1, C-5
422.5CH₃

Experimental Protocol for NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a solid aromatic compound such as this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Final Steps: Cap the NMR tube securely and ensure the exterior is clean before inserting it into the spectrometer.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insertion: Place the prepared NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp and well-resolved spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical for Proton-Decoupled):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Perform phase correction to ensure all peaks are in the absorptive mode and apply baseline correction to achieve a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Analysis: Carry out peak picking to determine the chemical shifts. For ¹H NMR, perform integration to determine the relative number of protons for each signal.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis for a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Free Induction Decay (FID) E->F G Fourier Transform (FID to Spectrum) F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Peak Picking (Chemical Shifts) I->J K Integration (1H NMR) J->K L Structural Assignment J->L K->L

Caption: A flowchart illustrating the key stages of NMR spectral analysis.

mass spectrometry analysis of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,5-Dibromo-2,4-dimethylbenzene

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the expected fragmentation patterns under electron ionization (EI), outlines a standard experimental protocol for gas chromatography-mass spectrometry (GC-MS), and presents the data in a clear, structured format. The inclusion of detailed diagrams for the experimental workflow and fragmentation pathways serves to elucidate the analytical process and the molecule's behavior under mass spectrometric conditions.

Chemical and Physical Properties

This compound is an aromatic compound with the chemical formula C₈H₈Br₂.[1] Its structure consists of a benzene ring substituted with two bromine atoms and two methyl groups.

PropertyValue
IUPAC Name This compound[1]
Synonyms 4,6-Dibromo-m-xylene, 4,6-Dibromo-1,3-dimethylbenzene[1]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Monoisotopic Mass 261.89928 Da[1]
CAS Number 615-87-2[1]

Predicted Mass Spectrometric Data (Electron Ionization)

The mass spectrum of this compound is characterized by distinctive isotopic patterns due to the presence of two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] Consequently, any fragment containing two bromine atoms will exhibit a characteristic M:M+2:M+4 isotopic cluster with an intensity ratio of approximately 1:2:1.[3] Fragments containing one bromine atom will show an M:M+2 pattern with a 1:1 ratio.

The fragmentation is initiated by a high-energy electron beam (typically 70 eV in Electron Ionization) that dislodges an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).[4][5] This ion then undergoes a series of fragmentation events to produce smaller, more stable ions.

The table below summarizes the major ions expected in the EI mass spectrum of this compound.

m/z (Nominal Mass)Proposed Ion StructureFragmentation Step / Notes
262, 264, 266[C₈H₈Br₂]⁺•Molecular Ion (M⁺•) Cluster . The characteristic 1:2:1 ratio confirms the presence of two bromine atoms. The peak at m/z 264 is typically the most abundant in this cluster.[1]
247, 249, 251[C₇H₅Br₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for alkylbenzenes.[6]
183, 185[C₈H₈Br]⁺Loss of a bromine radical (•Br) from the molecular ion. This represents a primary and significant fragmentation pathway. The 1:1 isotopic pattern indicates one remaining bromine atom.
168, 170[C₇H₅Br]⁺Loss of a methyl radical (•CH₃) from the [C₈H₈Br]⁺ fragment.
104[C₈H₈]⁺•Loss of two bromine radicals (•Br) from the molecular ion.
103[C₈H₇]⁺Loss of HBr from the [C₈H₈Br]⁺ fragment.
91[C₇H₇]⁺Tropylium ion . A common rearrangement product in the fragmentation of alkylbenzenes, formed via cleavage of a C-C bond and rearrangement.[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a standard method for the analysis of this compound using a typical GC-MS system.

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters

  • System: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Gas Chromatograph (GC) Parameters:

    • Injection Port: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5ms (or equivalent) 5% phenyl methyl siloxane capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the spectrum to identify the molecular ion cluster and key fragment ions.

  • Compare the obtained spectrum with a library spectrum (e.g., NIST) or the predicted fragmentation data for confirmation.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_ms Mass Spectrometry p1 Standard Weighing p2 Dissolution in Solvent p1->p2 p3 Serial Dilution p2->p3 gc_injection GC Injection p3->gc_injection Inject Sample gc_separation GC Separation (Capillary Column) gc_injection->gc_separation transfer_line Transfer Line gc_separation->transfer_line ionization Ionization (EI) transfer_line->ionization Introduce Molecules analysis Mass Analysis (m/z Separation) ionization->analysis detection Detection analysis->detection data_analysis Data Analysis (Spectrum Interpretation) detection->data_analysis Generate Spectrum

Caption: Experimental workflow for GC-MS analysis.

Caption: Primary fragmentation pathways of the molecule.

Conclusion

The mass spectrometric analysis of this compound by electron ionization yields a predictable and highly characteristic fragmentation pattern. The presence of two bromine atoms creates a distinct isotopic cluster for the molecular ion and other bromine-containing fragments, which serves as a powerful diagnostic tool for structural confirmation. The primary fragmentation events involve the loss of bromine and methyl radicals. By following a standardized GC-MS protocol, researchers can reliably identify and characterize this compound, making mass spectrometry an indispensable technique in its analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,5-Dibromo-2,4-dimethylbenzene (CAS No. 615-87-2). The document details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a logical workflow for analysis, tailored for professionals in research and development.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by absorption bands arising from its aromatic structure, methyl substituents, and carbon-bromine bonds. The following table summarizes the principal vibrational modes and their expected absorption ranges. Due to the lack of a publicly available, fully annotated experimental spectrum, this data is compiled from established group frequency correlations and analysis of similar substituted benzene derivatives.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000MediumAromatic C-H Stretching
2975-2950MediumAsymmetric C-H Stretching (in -CH₃)
2885-2865MediumSymmetric C-H Stretching (in -CH₃)
1610-1580Medium-StrongC=C Stretching (in-ring)
1490-1450Medium-StrongC=C Stretching (in-ring)
1465-1440MediumAsymmetric C-H Bending (in -CH₃)
1390-1370MediumSymmetric C-H Bending (in -CH₃)
1270-1230MediumAromatic C-H in-plane Bending
880-840StrongAromatic C-H out-of-plane Bending (isolated H)
700-500Medium-StrongC-Br Stretching

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines the thin solid film method for obtaining the IR spectrum of this compound, a common and effective technique for solid organic compounds.

I. Materials and Equipment

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Infrared transparent salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Pasteur pipette or dropper

  • FTIR spectrometer

  • Sample holder for the spectrometer

  • Cleaning solvent (e.g., acetone) and lens wipes

II. Sample Preparation (Thin Solid Film Method)

  • Prepare a Dilute Solution: Dissolve approximately 10-20 mg of this compound in a few drops of a volatile solvent like dichloromethane in a small vial. Ensure the solid is fully dissolved.

  • Prepare the Salt Plate: Retrieve a clean, dry salt plate from a desiccator. If necessary, clean the plate by rinsing it with a minimal amount of acetone and gently wiping it with a soft, lint-free tissue. Avoid introducing moisture, as it can damage the salt plate.

  • Cast the Film: Using a Pasteur pipette, apply one or two drops of the prepared solution to the center of the salt plate.

  • Evaporate the Solvent: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the surface of the plate. The quality of the film is crucial; it should be transparent or only slightly cloudy. If the resulting film is too thick and opaque, the IR peaks may be saturated. If it is too thin, the peaks will be too weak. Adjust the concentration of the solution or the number of drops accordingly.

III. Spectral Acquisition

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Spectrum: Carefully place the salt plate with the thin film of this compound into the sample holder and insert it into the spectrometer.

  • Scan the Sample: Acquire the infrared spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: After the scan is complete, process the spectrum using the instrument's software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

IV. Post-Analysis

  • Clean the Salt Plate: Thoroughly clean the salt plate with a suitable solvent (e.g., acetone) to remove all traces of the sample.

  • Store the Salt Plate: Return the clean, dry salt plate to the desiccator to protect it from atmospheric moisture.

Visualizing the Process and Structure

To better understand the experimental workflow and the molecular structure in relation to its IR spectrum, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for FTIR Spectroscopy cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Dissolve Sample in Volatile Solvent B Cast Solution onto Salt Plate A->B C Evaporate Solvent to Form Thin Film B->C D Run Background Spectrum C->D E Place Sample in Spectrometer D->E F Acquire Sample Spectrum E->F G Process Spectrum (e.g., Baseline Correction) F->G H Identify Peak Wavenumbers G->H I Assign Vibrational Modes H->I

Caption: A flowchart illustrating the key stages of obtaining and analyzing an FTIR spectrum.

Molecular_Vibrations Key Vibrational Modes of this compound cluster_mol This compound cluster_modes Vibrational Modes mol C₈H₈Br₂ CH_arom Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->CH_arom Aromatic Ring CH_methyl Methyl C-H Stretch (2975-2865 cm⁻¹) mol->CH_methyl Methyl Groups CC_ring Aromatic C=C Stretch (1610-1450 cm⁻¹) mol->CC_ring Aromatic Ring CBr C-Br Stretch (700-500 cm⁻¹) mol->CBr Bromo Substituents

Caption: A diagram showing the main functional groups and their characteristic IR absorption regions.

An In-depth Technical Guide on the Safety, Handling, and GHS Information for 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety, handling, and GHS information for 1,5-Dibromo-2,4-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound, also known as 4,6-Dibromo-m-xylene, is a halogenated aromatic compound. Its key identifiers and physical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4,6-Dibromo-m-xylene[2][3]
CAS Number 615-87-2[1][2]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Appearance White to almost white powder or crystal[3][4]
Melting Point 69-73 °C[3][4]
Boiling Point 214 °C / 417.2 °F @ 760 mmHg[5]
Purity ≥95% to >97.0%(GC)[2][3]

GHS Hazard and Precautionary Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is detailed in the following tables.

Hazard Statements

CodeHazard Statement
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[2][3]
H335 May cause respiratory irritation.[2]
H413 May cause long lasting harmful effects to aquatic life.[1][3]

Precautionary Statements

CodePrecautionary Statement
P261 Avoid breathing dust/fumes/gas/mist/vapours/spray.[2]
P264 Wash skin thoroughly after handling.[3]
P271 Use only outdoors or in a well-ventilated area.[2]
P273 Avoid release to the environment.[1][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302 + P352 IF ON SKIN: Wash with plenty of water.[3]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P332 + P313 If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313 If eye irritation persists: Get medical advice/attention.[3]
P501 Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and use of this compound are critical to minimize exposure and ensure laboratory safety.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE protocol should be followed:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear impervious clothing and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

3.2. Handling and Storage

  • Handling:

    • Avoid contact with skin and eyes.[5]

    • Do not breathe mist, vapors, or spray.[5]

    • Ensure adequate ventilation.

    • Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[5]

    • Keep container tightly closed.[5]

    • Incompatible Materials: Strong oxidizing agents.[5]

3.3. First-Aid Measures

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs.[3]

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

3.4. Disposal Considerations

  • Dispose of this chemical in a manner consistent with federal, state, and local regulations.

  • Do not let this chemical enter the environment.[5]

  • Dispose of contents/container to an approved waste disposal plant.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow start Start: Receive Chemical ppe 1. Don Personal Protective Equipment (PPE) start->ppe handling 2. Chemical Handling (Weighing, Transferring) ppe->handling spill Spill Occurs handling->spill use 3. Use in Experiment handling->use spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Activate spill_cleanup->handling Return to process waste 4. Waste Collection (Solid & Liquid) use->waste decon 5. Decontaminate Work Area & Glassware waste->decon dispose 6. Dispose of Waste (Follow Regulations) decon->dispose end End: Procedure Complete dispose->end

Caption: Safe handling workflow for this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available data indicates the following:

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • STOT - Single Exposure: May cause respiratory irritation.[2] The target organ is the respiratory system.[5]

  • Mutagenic, Reproductive, and Developmental Effects: No information available.[5]

  • Carcinogenicity: There is no information available on the carcinogenic effects of this substance.

References

commercial suppliers and purity levels of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene for Researchers and Drug Development Professionals

This technical guide provides essential information on this compound (CAS No. 615-87-2), a key intermediate in organic synthesis. This document outlines commercial suppliers, typical purity levels, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Specifications

This compound is readily available from several commercial chemical suppliers. The compound is typically supplied as a white to off-white crystalline powder. Purity levels are consistently high, with most suppliers guaranteeing a minimum purity of 97%, as determined by Gas Chromatography (GC).

Table 1: Commercial Suppliers and Purity Levels of this compound

SupplierStated PurityMethod of AnalysisCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
TCI Chemicals>97.0%GC615-87-2C₈H₈Br₂263.9669.0 - 73.0
Fisher Scientific≥97.0%GC615-87-2C₈H₈Br₂263.9671
Sigma-AldrichNot specified-615-87-2C₈H₈Br₂--
Apollo ScientificNot specified-615-87-2---

Note: Purity and specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.

Experimental Protocols

Synthesis of this compound from m-Xylene

A common laboratory-scale synthesis involves the direct bromination of m-xylene. The following protocol is adapted from established procedures.[1]

Materials:

  • m-Xylene (C₈H₁₀)

  • Iodine (I₂)

  • Bromine (Br₂)

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Ethanol (for recrystallization)

Procedure:

  • A 100-mL round-bottomed flask, protected from light by wrapping in aluminum foil, is charged with m-xylene (40.0 mL, 328 mmol) and a catalytic amount of iodine (0.48 g, 1.90 mmol).

  • The mixture is stirred for approximately one hour while being cooled in an ice bath.

  • Bromine (34 mL, 656 mmol) is added slowly to the reaction mixture via a dropping funnel over a period of one hour.

  • The reaction is allowed to proceed overnight with continuous stirring.

  • To quench the reaction and neutralize excess bromine, 150 mL of a 20% aqueous potassium hydroxide solution is added.

  • The mixture is gently heated using a heating mantle to melt the solid product, and stirring is continued for about one hour until the yellow color of the organic layer fades.

  • After cooling to room temperature, the liquid is decanted.

  • The remaining white solid is collected by filtration and washed thoroughly with water (3 x 100 mL).

  • The crude product is then purified by recrystallization from hot ethanol (approximately 250 mL) to yield pure this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for determining the purity of this compound and identifying potential impurities.[2][3] The following is a general protocol that can be adapted for this purpose.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure it is fully dissolved.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.[2]

  • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.[2]

  • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[2]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • The purity of the sample is determined by calculating the relative peak area percentage of the main compound from the total ion chromatogram (TIC).[3]

  • The mass spectrum of the primary peak should be compared with a reference spectrum for this compound to confirm its identity. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the molecular ion and any bromine-containing fragment ions.[2]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of this compound to its final purity verification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (m-Xylene) reaction Bromination Reaction (Br₂, I₂ catalyst) start->reaction Step 1 quench Quenching & Neutralization (aq. KOH) reaction->quench Step 2 filtration Isolation of Crude Product (Filtration) quench->filtration Step 3 recrystallization Recrystallization (Hot Ethanol) filtration->recrystallization Step 4 final_product Pure Crystalline Product recrystallization->final_product Step 5 sample_prep Sample Preparation (Dissolution in Solvent) final_product->sample_prep Step 6 gcms GC-MS Analysis sample_prep->gcms Step 7 data_analysis Data Interpretation (Purity Calculation & Structure Confirmation) gcms->data_analysis Step 8

Caption: Workflow for Synthesis and Purity Verification.

References

A Technical Guide to the Solubility of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-Dibromo-2,4-dimethylbenzene in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, predicted solubility based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This means that nonpolar or weakly polar solutes tend to dissolve in nonpolar or weakly polar solvents, while polar solutes are more soluble in polar solvents. The process of dissolution involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent, and forming new solute-solvent interactions.

This compound is a nonpolar aromatic compound. The presence of two bromine atoms and two methyl groups on the benzene ring contributes to its hydrophobic nature. Therefore, it is expected to have low solubility in highly polar solvents like water and higher solubility in nonpolar and weakly polar organic solvents.

Qualitative Solubility Profile

Multiple sources indicate that this compound is insoluble in water.[1] Conversely, it is described as being soluble in organic solvents, with specific mentions of alcohols and ethers.[1] One source explicitly states its solubility in methanol.

Based on its chemical structure and the solubility of similar compounds, a predicted qualitative solubility profile in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterInsolubleHigh polarity and strong hydrogen bonding of water do not favor interaction with the nonpolar solute.[1]
Methanol, EthanolSolubleWhile polar, the alkyl chain of these alcohols provides some nonpolar character, allowing for dissolution. Solubility is likely to decrease with increasing chain length of the alcohol.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents have moderate polarity and can interact favorably with the solute.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese are strong, versatile solvents capable of dissolving a wide range of organic compounds.
Nonpolar Aromatic Toluene, BenzeneSolubleThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute.
Halogenated Dichloromethane, ChloroformSolubleThese solvents have similar polarity to the solute.
Nonpolar Aliphatic Hexane, CyclohexaneSoluble to Sparingly SolubleAs nonpolar solvents, they are expected to dissolve the nonpolar solute, although solubility might be lower compared to aromatic or halogenated solvents.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of a crystalline solid like this compound. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

Logical Workflow for Solubility Screening

The following diagram illustrates a logical workflow for screening the solubility of a compound in various solvents.

G Solubility Screening Workflow start Start: Compound of Interest (this compound) qualitative_screening Qualitative Solubility Screening (Small Scale) start->qualitative_screening water Water qualitative_screening->water organic_solvents Common Organic Solvents (e.g., Methanol, Toluene, DCM) qualitative_screening->organic_solvents insoluble_water Result: Insoluble water->insoluble_water soluble_organic Result: Soluble organic_solvents->soluble_organic data_reporting Data Reporting and Analysis (Solubility in g/100mL, Molarity) insoluble_water->data_reporting quantitative_analysis Quantitative Solubility Determination (Shake-Flask Method) soluble_organic->quantitative_analysis quantitative_analysis->data_reporting end End: Solubility Profile data_reporting->end

Caption: Logical workflow for solubility screening and determination.

Experimental Workflow for Quantitative Solubility Determination

The diagram below outlines the key steps in the experimental workflow for the quantitative determination of solubility using the shake-flask method.

G Quantitative Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-48h at 25°C) prep_solution->equilibration settle Allow Excess Solid to Settle equilibration->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Experimental workflow for quantitative solubility analysis.

Conclusion

References

Methodological & Application

Application Note: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dibromo-2,4-dimethylbenzene, also known as 4,6-dibromo-m-xylene, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring two reactive bromine atoms and two methyl groups on a benzene ring, makes it a versatile building block for the creation of more complex molecules.[1] The substitution pattern allows for regioselective reactions, such as cross-coupling, to introduce different functional groups, which is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note details a robust protocol for the synthesis of this compound via the electrophilic bromination of meta-xylene.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The methyl groups of m-xylene are activating and ortho-, para-directing. The reaction is typically catalyzed by a Lewis acid, although in this protocol, iodine is used which facilitates the generation of the electrophilic bromine species. The first bromination occurs at the C4 position, which is ortho to one methyl group and para to the other, due to the strong activating effect and favorable sterics. A second bromination then occurs at the equivalent C6 position (which becomes the C5 position in the final named product) to yield the desired this compound.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound from m-xylene.

ParameterValue
Reactants
m-Xylene40.0 mL (328 mmol)
Iodine0.48 g (1.90 mmol)
Bromine34.0 mL (656 mmol)
Reaction Conditions
TemperatureIce bath (0-5 °C), then room temp.
Reaction TimeOvernight
Work-up & Purification
Quenching Agent20% aq. Potassium Hydroxide (150 mL)
Purification MethodRecrystallization from Ethanol (250 mL)
Yield & Product
ProductThis compound
Theoretical Yield~86.6 g
Actual Yield (Reported)48.6%[2]
AppearanceWhite solid[2]
Melting Point69-73 °C

Detailed Experimental Protocol

Materials and Equipment:

  • 100 mL Round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Aluminum foil

Reagents:

  • m-Xylene (C₈H₁₀)

  • Iodine (I₂)

  • Bromine (Br₂)

  • Potassium Hydroxide (KOH), 20% aqueous solution

  • Ethanol (EtOH), for recrystallization

  • Distilled water

Procedure: [2]

  • Reaction Setup:

    • Wrap a 100-mL round-bottomed flask in aluminum foil to protect the reaction from light.

    • Charge the flask with m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol).

    • Place the flask in an ice bath on a magnetic stirrer and begin stirring.

    • Stir the mixture for approximately one hour while cooling.

  • Addition of Bromine:

    • Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Slowly add bromine (34 mL, 656 mmol) to the reaction mixture using a dropping funnel over a period of one hour. Maintain cooling with the ice bath during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.

  • Work-up:

    • After the overnight reaction, carefully add 150 mL of a 20% aqueous potassium hydroxide (KOH) solution to quench the excess bromine.

    • Gently heat the resulting biphasic mixture using a heating mantle. The solid product will melt.

    • Stir the mixture for about one hour, during which the yellow color of the solution should fade.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Decant the liquid layer.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with three 100 mL portions of water.

    • Recrystallize the crude product from approximately 250 mL of ethanol to obtain pure this compound.

    • Dry the purified crystals, weigh them, and calculate the final yield.

Visualizations

Reaction Scheme Workflow

SynthesisWorkflow Workflow for the Synthesis of this compound A 1. Mix m-Xylene and Iodine in a foil-wrapped flask. B 2. Cool mixture in an ice bath and stir for 1 hour. A->B Setup C 3. Slowly add Bromine (Br₂) over 1 hour while maintaining cooling. B->C Reagent Addition D 4. Stir overnight at room temperature. C->D Reaction E 5. Quench with 20% aq. KOH and heat gently for 1 hour. D->E Work-up F 6. Cool and collect solid by filtration. E->F Isolation G 7. Wash solid with water. F->G H 8. Recrystallize from Ethanol. G->H Purification I 9. Dry final product: This compound. H->I

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1,5-Dibromo-2,4-dimethylbenzene (also known as 4,6-Dibromo-m-xylene), a key intermediate in various organic syntheses.[1] The primary method detailed is the direct bromination of m-xylene, a common and effective approach.[2] This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of more complex organic molecules, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring two bromine atoms on a dimethylbenzene core, allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, to build molecular complexity.[1] The protocol outlined below describes a reliable method for its preparation from m-xylene.

Chemical Properties and Data

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4,6-Dibromo-m-xylene, 4,6-dibromo-1,3-dimethylbenzene[3]
CAS Number 615-87-2[2][3]
Molecular Formula C₈H₈Br₂[2][3]
Molecular Weight 263.96 g/mol [2][3]
Appearance White to off-white solid/powder/crystal[2]
Melting Point 69.0 to 73.0 °C
Purity >97.0% (GC)

Experimental Protocol: Bromination of m-Xylene

This protocol is adapted from established literature procedures for the synthesis of this compound.[2]

Materials and Reagents:

  • m-Xylene (C₈H₁₀)

  • Bromine (Br₂)

  • Iodine (I₂), crystal

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Ice

Equipment:

  • 100-mL round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Aluminum foil

Procedure:

  • Reaction Setup: In a 100-mL round-bottomed flask wrapped in aluminum foil, combine 40.0 mL (328 mmol) of m-xylene and 0.48 g (1.90 mmol) of iodine.

  • Cooling: Place the flask in an ice bath and stir the mixture for approximately one hour.

  • Addition of Bromine: While maintaining the cooling, add 34 mL (656 mmol) of bromine to the reaction mixture via a dropping funnel over a period of one hour.

  • Reaction: Allow the reaction to proceed overnight with continuous stirring.

  • Quenching and Neutralization: Carefully add 150 mL of a 20% aqueous potassium hydroxide (KOH) solution to the reaction mixture. Gently heat the mixture using a heating mantle until the solid melts. Stir the biphasic mixture for about one hour, during which the yellow color should fade.

  • Isolation of Crude Product: After cooling the mixture, decant the liquid. Collect the resulting white solid by filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three 100 mL portions of water.

  • Recrystallization: Recrystallize the crude product from 250 mL of ethanol to obtain the purified this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A m-Xylene + Iodine in Round-Bottom Flask B Cool in Ice Bath (1 hour) A->B C Slow Addition of Bromine (1 hour) B->C D Overnight Reaction C->D E Add 20% aq. KOH D->E F Heat and Stir (1 hour) E->F G Cool and Decant F->G H Filter to Collect Solid G->H I Wash with Water (3x 100 mL) H->I J Recrystallize from Ethanol I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • m-Xylene is flammable. Avoid open flames and sparks.

  • Potassium hydroxide is a corrosive base. Avoid contact with skin and eyes.

  • The reaction should be conducted in a fume hood to avoid inhalation of vapors.

This detailed protocol provides a solid foundation for the successful laboratory-scale synthesis of this compound, a valuable intermediate for further research and development in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for Buchwald-Hartwig Coupling Reactions Using 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,5-Dibromo-2,4-dimethylbenzene in palladium-catalyzed Buchwald-Hartwig amination reactions. This versatile building block allows for the selective mono- or double-amination to generate a variety of substituted m-phenylenediamine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, organic electronic materials, and other functional molecules.

Introduction

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction of aryl halides with amines has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. This compound is a particularly useful substrate in this reaction, offering two reactive sites for amination. This allows for the synthesis of mono- and di-functionalized products, depending on the reaction conditions and stoichiometry of the reagents. The methyl groups on the aromatic ring also influence the electronic properties and solubility of the resulting products.

These protocols and notes are intended to serve as a practical guide for chemists in academic and industrial research to facilitate the successful application of this compound in their synthetic endeavors.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the aminated product.

The choice of palladium precursor, ligand, base, and solvent is critical for the success and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative reaction conditions for the mono- and double-amination of this compound with various amines. These conditions can serve as a starting point for optimization.

Table 1: Double Buchwald-Hartwig Amination of this compound

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.4)Toluene11018~85-95
p-ToluidinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane10024~80-90
Morpholine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LiHMDS (2.5)THF8016~90-98
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (3.0)Toluene10020~75-85

Table 2: Selective Mono-Buchwald-Hartwig Amination of this compound

Amine (equiv)Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Aniline (1.1)Pd(OAc)₂ (1)XPhos (2)NaOtBu (1.2)Toluene8012~70-80
Benzophenone Imine (1.0)Pd₂(dba)₃ (1)BINAP (1.5)K₃PO₄ (1.5)Dioxane9016~65-75
Pyrrolidine (1.2)[Pd(allyl)Cl]₂ (0.5)cataCXium A (1)KOtBu (1.3)THF7010~75-85

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. Optimization is often necessary for new substrate combinations.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is critical and often depends on the nature of the amine and the desired outcome (mono- vs. di-amination). Bulky biarylphosphine ligands are generally effective.

Protocol 1: General Procedure for the Double Amination of this compound with Aryl Amines

This protocol is adapted from a general procedure for the double amination of dibromoarenes.[3]

Reagents:

  • This compound (1.0 equiv)

  • Aryl amine (2.2 - 2.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Addition of Reagents: Under a counterflow of inert gas, add the base to the flask.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the aryl amine via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N,N'-diaryl-2,4-dimethyl-1,5-benzenediamine derivative.

Protocol 2: General Procedure for the Selective Mono-amination of this compound

This protocol is a representative procedure for selective mono-arylation.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, and the phosphine ligand to a dry Schlenk tube containing a magnetic stir bar.

  • Addition of Reagents: Add the base to the Schlenk tube.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-90 °C. Monitor the reaction for the consumption of the starting material and the formation of the mono-aminated product by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography to isolate the desired mono-aminated product.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar(Br)Pd(II)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd_amine_complex [ArPd(II)(HNR'R'')L_n]Br amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex ArPd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Substrate, Catalyst, Ligand, and Base setup->add_reagents add_solvent_amine Add Solvent and Amine add_reagents->add_solvent_amine reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent_amine->reaction workup Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Suzuki Coupling of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,5-dibromo-2,4-dimethylbenzene as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective synthesis of mono- or di-arylated products, which are valuable intermediates in the development of pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound offers two reactive sites for coupling, enabling the stepwise or simultaneous introduction of aryl groups. The electronic and steric environment of the bromine atoms, influenced by the adjacent methyl groups, allows for controlled selectivity in the coupling reactions. By carefully selecting the reaction conditions, such as the catalyst, base, solvent, and stoichiometry of the coupling partners, researchers can favor either mono-arylation to produce unsymmetrical biaryls or di-arylation to generate symmetrical or unsymmetrical terphenyl-like structures.

Reaction Mechanisms and Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

In the case of this compound, the first coupling can occur at either of the two bromine atoms. The regioselectivity of the initial coupling and the conditions for the subsequent second coupling are key to synthesizing the desired product. Generally, mono-arylation can be achieved by using a stoichiometric amount or a slight excess of the boronic acid. A double Suzuki coupling to achieve di-arylation typically requires a larger excess of the boronic acid and often more forcing reaction conditions.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and representative yields for the mono- and di-arylation of this compound via Suzuki-Miyaura coupling. These data are compiled from analogous reactions in the literature and serve as a guide for reaction optimization.

Table 1: Conditions for Mono-arylation of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (3:1)1001680-90
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1101088-96
42-Naphthylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O (5:1)951482-92

Table 2: Conditions for Di-arylation of this compound

EntryArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)K₂CO₃ (4)Toluene/H₂O (4:1)1002480-90
24-Methoxyphenylboronic acid (2.5)Pd(dppf)Cl₂ (4)Cs₂CO₃ (5)1,4-Dioxane/H₂O (3:1)1102475-85
33-Tolylboronic acid (3.0)Pd(OAc)₂ (4) / SPhos (8)K₃PO₄ (6)Toluene1202085-93
42-Naphthylboronic acid (2.5)Pd(PPh₃)₄ (5)Na₂CO₃ (4)DMF/H₂O (5:1)1002478-88

Experimental Protocols

The following are generalized protocols for the mono- and di-arylation of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-arylated product.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 toluene/water mixture) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

Protocol 2: Di-arylation of this compound

This protocol is designed to favor the formation of the di-arylated product.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 4 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), the palladium catalyst (0.05 mmol, 5 mol%), and the base (4.0 mmol, 4.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 15 mL of a 4:1 toluene/water mixture) to the flask via syringe.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir vigorously for an extended period (e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired di-arylated product.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) start->setup inert Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup Aqueous Workup (Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Selectivity_Scheme substrate This compound mono_product Mono-arylated Product substrate->mono_product 1.1 eq. ArB(OH)₂ Pd Catalyst, Base di_product Di-arylated Product substrate->di_product >2.2 eq. ArB(OH)₂ Pd Catalyst, Base mono_product->di_product 1.5 eq. Ar'B(OH)₂ Pd Catalyst, Base

Caption: Selective arylation of this compound.

References

Application Notes and Protocols for 1,5-Dibromo-2,4-dimethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dimethylbenzene is a versatile aromatic building block utilized in a variety of organic transformations. Its two reactive bromine atoms, influenced by the electronic and steric effects of the methyl groups, allow for selective functionalization, making it a valuable precursor in the synthesis of complex organic molecules, polymers, and materials. These application notes provide an overview of its key applications, complete with detailed experimental protocols for representative reactions.

The primary applications of this compound lie in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. Furthermore, this compound serves as a monomer in the synthesis of conjugated polymers and as a precursor to ligands for the construction of metal-organic frameworks (MOFs). While its direct application in drug discovery is not extensively documented, its derivatives are of interest in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl and aryl-alkyne structures. The two bromine atoms can be substituted sequentially, allowing for the synthesis of unsymmetrical products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline based on established procedures for similar aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if using a simple palladium source, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and Water, 5 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Due to a lack of comprehensive studies on a wide variety of arylboronic acids with this compound, the following table provides illustrative reaction conditions based on protocols for structurally similar aryl bromides.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10012~95
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane/H₂O10016~92
32-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012~88

Note: Yields are approximate and based on reactions with analogous substrates. Actual yields with this compound may vary.

Mandatory Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B 2. Add Solvent (e.g., Toluene/H₂O) A->B C 3. Degas with Inert Gas (Ar/N₂) B->C D 4. Heat and Stir (80-110 °C, 4-24 h) C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Quench & Extract with Organic Solvent E->F Reaction Complete G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 to 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 1-5 mol%)

  • Copper(I) salt (co-catalyst, e.g., CuI, 1-10 mol%)

  • Ligand (if necessary, e.g., PPh₃)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) for the required time (2-24 hours), monitoring by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT4~95
24-BromoiodobenzenePhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NDMF806~90
31,4-Diiodobenzene1-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)DIPAToluene6012~85

Note: Yields are approximate and based on reactions with analogous substrates. Actual yields with this compound may vary.

Mandatory Visualization:

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition ArX Ar-Br PdII_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdII_alkyne Transmetalation CuC≡CR Cu-C≡CR CuC≡CR->PdII CuX CuBr CuC≡CR->CuX PdII_alkyne->Pd0 Reductive Elimination ArC≡CR Ar-C≡CR PdII_alkyne->ArC≡CR Base_HBr Base-HBr HC≡CR H-C≡CR HC≡CR->CuC≡CR CuX->CuC≡CR Base Base Base->CuC≡CR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Synthesis of Conjugated Polymers

This compound can be used as a monomer in polymerization reactions to create conjugated polymers. For example, through a Heck or Gilch polymerization, it can be converted into poly(2,4-dimethyl-p-phenylenevinylene), a derivative of the well-known conductive polymer poly(p-phenylenevinylene) (PPV).

Experimental Protocol: Hypothetical Synthesis of Poly(2,4-dimethyl-p-phenylenevinylene) via Heck Coupling

This is a hypothetical protocol based on established methods for PPV synthesis.

Materials:

  • This compound

  • Ethylene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a high-pressure reactor, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.

  • Add Et₃N to the mixture.

  • Pressurize the reactor with ethylene gas.

  • Heat the reaction mixture to initiate polymerization.

  • After the reaction, cool the reactor and release the pressure.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter, wash, and dry the polymer.

Data Presentation: Properties of a Related Polymer

PolymerSynthesis MethodOptical Bandgap (eV)Emission Max (nm)
Poly(p-phenylene vinylene) (PPV)Wessling precursor route~2.5520-550 (yellow-green)

Note: The properties of poly(2,4-dimethyl-p-phenylenevinylene) would be expected to differ from PPV due to the presence of methyl groups.

Mandatory Visualization:

Polymerization_Workflow Monomer This compound + Ethylene Polymerization Heck Polymerization (Heat, Pressure) Monomer->Polymerization Catalyst Pd(OAc)₂ / P(o-tolyl)₃ Et₃N, DMF Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration, Washing, & Drying Precipitation->Purification Polymer Poly(2,4-dimethyl-p-phenylenevinylene) Purification->Polymer

Caption: Workflow for the synthesis of a conjugated polymer.

Precursor for Metal-Organic Frameworks (MOFs)

This compound can be converted into 2,4-dimethylterephthalic acid, which can then serve as an organic linker for the synthesis of MOFs. MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.

Experimental Protocol: Two-Step Synthesis of a MOF Precursor

Step 1: Synthesis of 2,4-Dimethylterephthalonitrile This step would likely involve a Rosenmund-von Braun reaction.

  • React this compound with copper(I) cyanide in a high-boiling solvent like DMF or NMP at elevated temperatures.

  • Workup involves quenching the reaction, followed by extraction and purification to yield the dinitrile.

Step 2: Hydrolysis to 2,4-Dimethylterephthalic Acid

  • Hydrolyze the resulting 2,4-dimethylterephthalonitrile under acidic or basic conditions.

  • Acidic workup will precipitate the dicarboxylic acid, which can be purified by recrystallization.

General MOF Synthesis Protocol (Solvothermal):

  • Combine the 2,4-dimethylterephthalic acid linker and a metal salt (e.g., zinc nitrate) in a solvent such as DMF.

  • Seal the mixture in a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

  • After cooling, crystals of the MOF can be isolated by filtration, washed with fresh solvent, and dried.

Mandatory Visualization:

MOF_Synthesis_Pathway Start 1,5-Dibromo- 2,4-dimethylbenzene Step1 Rosenmund-von Braun (CuCN, DMF, Heat) Start->Step1 Intermediate 2,4-Dimethyl- terephthalonitrile Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Linker 2,4-Dimethyl- terephthalic Acid (Linker) Step2->Linker Step3 Solvothermal Synthesis (Metal Salt, DMF, Heat) Linker->Step3 MOF Metal-Organic Framework (MOF) Step3->MOF

Caption: Synthetic pathway from this compound to a MOF.

Applications in Drug Discovery

While there is limited direct evidence of this compound in drug development, its structural analog, 1,5-dibromo-2,4-dimethoxybenzene, is a known intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. This suggests that derivatives of this compound could also serve as valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. The cross-coupling reactions described above are key transformations for elaborating this core structure into more complex, biologically active molecules.

Disclaimer: The experimental protocols provided are for informational purposes and are based on general procedures for similar compounds. These reactions should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions. The yields and reaction conditions are illustrative and may require optimization for specific applications.

Application Notes and Protocols: The Role of 1,5-Dibromo-2,4-dimethylbenzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dimethylbenzene (CAS No. 615-87-2) is a versatile chemical intermediate prized for its utility in constructing complex organic molecules. Its symmetrically substituted aromatic ring, featuring two reactive bromine atoms and two methyl groups, provides a unique platform for regioselective transformations. The bromine atoms serve as key functional handles for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 615-87-2[1][2]
Molecular Formula C₈H₈Br₂[1][3]
Molecular Weight 263.96 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 71-72 °C[1]
Boiling Point 284.6 °C at 760 mmHg[1]
Density 1.75 g/cm³[1]

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a range of organic molecules, including:

  • Diphosphine Ligands: The dibromo functionality allows for the introduction of phosphine groups, creating bidentate ligands essential for catalysis.

  • Conjugated Polymers: It can be used as a monomer in polymerization reactions to synthesize materials with interesting electronic and photophysical properties for applications in organic electronics.[4][5]

  • Functionalized Aromatic Compounds: The bromine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions to build complex, multi-substituted aromatic systems.

Experimental Protocols

The following sections detail generalized experimental protocols for key reactions utilizing this compound as a starting material. These protocols are based on established methodologies for similar dihaloaromatic compounds and should be optimized for specific substrates and desired outcomes.

Synthesis of Diphosphine Ligands via Lithiation and Phosphinylation

This protocol describes the synthesis of 1,5-bis(diphenylphosphino)-2,4-dimethylbenzene, a bidentate phosphine ligand.

Reaction Scheme:

G reactant This compound intermediate Dilithio Intermediate reactant->intermediate 1. THF, -78 °C product 1,5-Bis(diphenylphosphino)-2,4-dimethylbenzene intermediate->product 2. -78 °C to rt reagent1 n-BuLi reagent2 Ph2PCl

Synthesis of a diphosphine ligand.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • To the resulting dilithio intermediate, slowly add chlorodiphenylphosphine (2.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 60-80%
Purity (by NMR) >95%
Reaction Time 12-16 hours
Double Sonogashira Coupling for the Synthesis of Dialkynyl Arenes

This protocol outlines the synthesis of 1,5-bis(phenylethynyl)-2,4-dimethylbenzene.

Reaction Scheme:

G reactant This compound product 1,5-Bis(phenylethynyl)-2,4-dimethylbenzene reactant->product reagent Phenylacetylene catalyst Pd(PPh3)2Cl2, CuI, TEA catalyst->product THF, 60 °C

Double Sonogashira coupling reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (2.5 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 70-90%
Catalyst Loading 5 mol% Pd
Reaction Temperature 60 °C
Reaction Time 12-24 hours
Double Suzuki Coupling for the Synthesis of Tetra-aryl Compounds

This protocol describes the synthesis of 1,5-diphenyl-2,4-dimethylbenzene.

Reaction Scheme:

G reactant This compound product 1,5-Diphenyl-2,4-dimethylbenzene reactant->product reagent Phenylboronic Acid catalyst Pd(PPh3)4, K2CO3 catalyst->product Toluene/H2O, 90 °C

Double Suzuki coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add toluene and an aqueous solution of potassium carbonate (2 M).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 80-95%
Catalyst Loading 5 mol% Pd
Reaction Temperature 90 °C
Reaction Time 12-24 hours
Synthesis of Conjugated Polymers via Yamamoto Coupling

This protocol outlines the synthesis of a poly(p-phenylene) derivative.[4]

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Add this compound and Ni(COD)2 to Schlenk flask prep2 Add bipyridine and anhydrous DMF prep1->prep2 react1 Heat mixture to 80 °C prep2->react1 react2 Stir for 48 hours react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Precipitate polymer in methanol workup1->workup2 workup3 Filter and wash polymer workup2->workup3 workup4 Dry polymer under vacuum workup3->workup4

Yamamoto polymerization workflow.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 2,2'-Bipyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Acetone

  • Chloroform

Procedure:

  • In a glovebox, charge a Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) (1.2 eq) and 2,2'-bipyridine (1.2 eq).

  • Add anhydrous DMF to the flask.

  • Add this compound (1.0 eq) to the mixture.

  • Seal the flask, remove from the glovebox, and heat the reaction mixture to 80 °C with stirring for 48 hours.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash sequentially with methanol, hydrochloric acid, water, and acetone.

  • The polymer can be further purified by Soxhlet extraction with acetone and then chloroform.

  • Dry the polymer under vacuum.

Quantitative Data (Representative):

ParameterValue
Yield >90%
Molecular Weight (Mn) 10-50 kDa
Polydispersity Index (PDI) 1.5-2.5
Reaction Time 48 hours

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data presented here provide a foundation for its use in the synthesis of a variety of complex organic molecules. The ability to undergo efficient double cross-coupling reactions makes it an attractive building block for the construction of ligands, conjugated polymers, and other functional materials. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes: Synthesis of Pharmaceutical Precursors Using 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dibromo-2,4-dimethylbenzene is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical precursors. Its symmetrically substituted benzene ring, featuring two reactive bromine atoms and two methyl groups, offers unique steric and electronic properties that can be exploited for regioselective transformations. The bromine atoms serve as key functional handles for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable starting material for drug discovery and development professionals.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2,4-dimethyl-1,5-phenylenediamine. This diamine is a precursor to a wide range of heterocyclic scaffolds, such as benzodiazepines and benzimidazoles, which are prevalent in many clinically significant drugs. The protocols detailed below focus on the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of the diamine and a subsequent condensation reaction to form a benzodiazepine scaffold.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its ability to undergo sequential or double cross-coupling reactions. The bromine atoms can be selectively replaced, allowing for the stepwise introduction of different functionalities and the efficient construction of complex molecules. This capability is particularly valuable in the development of novel therapeutics.

Common transformations involving this compound include:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): Formation of carbon-nitrogen bonds is fundamental in medicinal chemistry.[1] this compound can undergo double amination to produce 2,4-dimethyl-1,5-phenylenediamine, a key precursor for various heterocyclic drugs.

  • Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura, Heck, Sonogashira, etc.): These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and other extended aromatic systems.

  • Lithiation and Subsequent Electrophilic Quench: Stepwise lithiation of the bromine atoms allows for the introduction of a variety of electrophiles, further expanding the synthetic possibilities.

Data Presentation: Representative Reaction Data

The following tables summarize representative quantitative data for the key transformations described in the experimental protocols. These values are based on typical yields and conditions reported in the literature for similar substrates and reactions.

Table 1: Double Buchwald-Hartwig Amination of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XantPhos (4)NaOtBuToluene1101285
2Pd(OAc)₂ (3)BINAP (5)K₃PO₄Dioxane1001878
3PdCl₂(dppf) (2.5)dppf (2.5)Cs₂CO₃Toluene1101682

Table 2: Synthesis of a 1,5-Benzodiazepine Derivative

EntryDiamine SubstrateKetoneCatalystSolventTemp (°C)Time (h)Yield (%)
12,4-dimethyl-1,5-phenylenediamineAcetoneAcetic AcidEthanolReflux492
22,4-dimethyl-1,5-phenylenediamineCyclohexanonep-Toluenesulfonic acidTolueneReflux688
32,4-dimethyl-1,5-phenylenediamineAcetophenoneNoneEthanol/Acetic AcidReflux585

Experimental Protocols

Protocol 1: Synthesis of 2,4-dimethyl-1,5-phenylenediamine via Double Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed double amination of this compound using ammonia or an ammonia equivalent.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ammonia (0.5 M in dioxane) or Benzophenone imine/LiHMDS as an ammonia surrogate

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XantPhos (0.04 equiv).

  • Add sodium tert-butoxide (2.2 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Add the ammonia source (e.g., ammonia in dioxane, 2.5 equiv).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-dimethyl-1,5-phenylenediamine.

Protocol 2: Synthesis of a 2,4-Dimethyl-1,5-Benzodiazepine Derivative

This protocol outlines the synthesis of a benzodiazepine scaffold from 2,4-dimethyl-1,5-phenylenediamine and a ketone.

Materials:

  • 2,4-dimethyl-1,5-phenylenediamine

  • Acetone (or other suitable ketone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethyl-1,5-phenylenediamine (1.0 equiv) in ethanol.

  • Add an excess of the ketone (e.g., acetone, 2.5 equiv).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to afford the desired 1,5-benzodiazepine derivative.

Mandatory Visualizations

Synthetic_Workflow start This compound intermediate 2,4-dimethyl-1,5-phenylenediamine start->intermediate Double Buchwald-Hartwig Amination product Benzodiazepine/Benzimidazole Precursors intermediate->product Condensation with Carbonyls/Carboxylic Acids final Diverse Pharmaceutical Scaffolds product->final

Caption: Synthetic workflow from this compound to pharmaceutical scaffolds.

Buchwald_Hartwig_Amination_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(NHR')L_n]Br OxAdd->AmineCoord Amine Coordination AmineCoord->Pd0 Reductive Elimination RedElim Ar-NHR' AmineCoord->RedElim Deprotonation product_out Product reagents1 Ar-Br reagents2 R'-NH_2 reagents3 Base

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

logical_relationship cluster_reactions Key Transformations cluster_precursors Key Pharmaceutical Precursors cluster_scaffolds Target Pharmaceutical Scaffolds start This compound (Starting Material) amination Double Buchwald-Hartwig start->amination suzuki Suzuki Coupling start->suzuki lithiation Lithiation-Substitution start->lithiation diamine Di-amino Derivatives amination->diamine biaryl Bi-aryl Derivatives suzuki->biaryl functionalized Functionalized Aromatics lithiation->functionalized benzodiazepines Benzodiazepines diamine->benzodiazepines benzimidazoles Benzimidazoles diamine->benzimidazoles kinase_inhibitors Kinase Inhibitors biaryl->kinase_inhibitors other_heterocycles Other Heterocycles functionalized->other_heterocycles

Caption: Logical relationship of this compound in generating diverse precursors.

References

Application Notes and Protocols: 1,5-Dibromo-2,4-dimethylbenzene as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,5-dibromo-2,4-dimethylbenzene in the synthesis of advanced materials. This versatile building block, with its strategic placement of bromine and methyl groups on the benzene ring, offers unique opportunities for the creation of novel polymers for organic electronics and as a scaffold for the development of targeted therapeutics.

Application 1: Synthesis of a High-Performance Poly(p-phenylenevinylene) (PPV) Derivative for Organic Electronics

The unique 1,5-dibromo substitution pattern of this compound makes it an ideal monomer for the synthesis of soluble, high-performance poly(p-phenylenevinylene) (PPV) derivatives for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methyl groups enhance the solubility of the resulting polymer in common organic solvents, facilitating device fabrication through solution-based techniques.

Experimental Protocol: Synthesis of Poly(2,4-dimethyl-1,5-phenylenevinylene)

This protocol details the Gilch polymerization, a widely used method for the synthesis of PPV derivatives.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard Schlenk line and glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Preparation: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.00 g, 3.79 mmol) in 40 mL of anhydrous THF.

  • Initiation of Polymerization: In a separate flame-dried Schlenk flask, prepare a 1 M solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution (8.34 mL, 8.34 mmol, 2.2 equivalents) to the monomer solution at room temperature with vigorous stirring.

  • Polymerization: The reaction mixture will typically turn yellow and then deepen in color as the polymerization proceeds. Allow the reaction to stir at room temperature for 24 hours.

  • Precipitation and Washing: After 24 hours, pour the viscous polymer solution into 400 mL of methanol with vigorous stirring. A fibrous yellow-green precipitate will form.

  • Collect the polymer by filtration and wash thoroughly with methanol to remove any unreacted monomer and inorganic salts.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum at 40°C for 24 hours to yield a yellow-green solid.

Data Presentation: Expected Properties of Poly(2,4-dimethyl-1,5-phenylenevinylene)

The following table summarizes the expected photophysical and electronic properties of the synthesized polymer based on typical values for similar PPV derivatives.

PropertyExpected Value
Molecular Weight (Mn) 15,000 - 30,000 g/mol (GPC)
Polydispersity Index (PDI) 2.0 - 3.5
UV-Vis Absorption (λmax, in solution) 420 - 450 nm
Photoluminescence Emission (λmax, in solution) 500 - 530 nm (Green Emission)
HOMO Energy Level -5.2 to -5.4 eV (Cyclic Voltammetry)
LUMO Energy Level -2.8 to -3.0 eV (from HOMO and Optical Bandgap)
Electrochemical Bandgap 2.2 - 2.4 eV

Experimental Workflow for PPV Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification prep Dissolve this compound in anhydrous THF initiation Add Potassium tert-butoxide solution prep->initiation Under Inert Atmosphere polymerization Stir at room temperature for 24h initiation->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter and wash with Methanol precipitation->filtration soxhlet Soxhlet extraction with Methanol filtration->soxhlet drying Dry under vacuum soxhlet->drying product Poly(2,4-dimethyl-1,5-phenylenevinylene) drying->product

Caption: Workflow for the synthesis of poly(2,4-dimethyl-1,5-phenylenevinylene).

Application 2: this compound as a Scaffold for Kinase Inhibitors in Drug Development

The rigid aromatic core of this compound can serve as a central scaffold for the synthesis of novel kinase inhibitors. The two bromine atoms provide reactive handles for the introduction of various functional groups through cross-coupling reactions, allowing for the exploration of chemical space to achieve high potency and selectivity against specific kinase targets. This is particularly relevant in oncology, where dysregulation of protein kinases is a common driver of cancer progression.

Synthetic Strategy: Suzuki Cross-Coupling for Library Synthesis

A powerful strategy for generating a library of potential kinase inhibitors is the sequential or double Suzuki cross-coupling reaction. This allows for the introduction of different aryl or heteroaryl moieties at the 1 and 5 positions of the benzene ring.

General Experimental Protocol: Double Suzuki Cross-Coupling

Materials:

  • This compound

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (2.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical inhibitory concentration (IC₅₀) values for a series of compounds derived from this compound against two key cancer-related kinases, Protein Kinase B (Akt) and Mitogen-activated protein kinase (MEK).

Compound IDR¹-Group (at C1)R²-Group (at C5)Akt IC₅₀ (nM)MEK IC₅₀ (nM)
DBDM-01 4-pyridyl4-pyridyl150>1000
DBDM-02 3-aminophenyl3-aminophenyl25850
DBDM-03 4-methoxyphenyl4-pyridyl75450
DBDM-04 3-hydroxyphenyl3-aminophenyl10200

Hypothetical Signaling Pathway Inhibition

The synthesized compounds, by targeting kinases like Akt and MEK, can interfere with key signaling pathways that promote cancer cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor DBDM-derived Inhibitor Inhibitor->Akt Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of the PI3K/Akt and Ras/Raf/MEK pathways by a hypothetical inhibitor derived from this compound.

Application Notes and Protocol for the Formation of a Di-Grignard Reagent from 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The generation of di-Grignard reagents from aryl dihalides provides a versatile platform for the synthesis of more complex molecules, including pharmaceuticals, functionalized materials, and natural products. This document outlines a detailed protocol for the preparation of the di-Grignard reagent from 1,5-Dibromo-2,4-dimethylbenzene. The resulting organometallic intermediate, 2,4-dimethyl-1,5-phenylenebis(magnesium bromide), is a potent binucleophile for various synthetic applications.

Key Applications

The di-Grignard reagent derived from this compound is a valuable intermediate for:

  • Pharmaceutical Synthesis: Introduction of a dimethylphenylene core structure into drug candidates.

  • Materials Science: Synthesis of novel polymers and organic electronic materials.

  • Agrochemical Development: Creation of new pesticides and herbicides with a specific aromatic scaffold.

  • Complex Molecule Synthesis: A key building block in the total synthesis of intricate molecular architectures.

Data Presentation: Typical Reaction Parameters for Aryl Grignard Formation

The following table summarizes typical quantitative data for the formation of aryl Grignard reagents, providing a reasonable expectation for the synthesis from this compound.

ParameterDiethyl EtherTetrahydrofuran (THF)
Typical Yield 85-95%90-98%[1]
Reaction Time 1-3 hours1-4 hours[1]
Reaction Temperature Reflux (34.6°C)Reflux (66°C)
Initiation Iodine crystal, 1,2-dibromoethaneIodine crystal, 1,2-dibromoethane[2]
Notes Suitable for more reactive bromides.Preferred for less reactive bromides and di-Grignard formation.[3]

Experimental Protocol

This protocol details the formation of the di-Grignard reagent from this compound. All procedures must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of Grignard reagents with water and oxygen.[3]

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Nitrogen or Argon gas supply

  • Glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper)

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a glass stopper.

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.[2]

  • Magnesium Activation:

    • Place the magnesium turnings into the reaction flask.

    • Briefly heat the magnesium turnings under vacuum with a heat gun and then allow to cool under an inert atmosphere. This helps to remove the passivating oxide layer.[3]

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[2][3]

  • Initiation of Reaction:

    • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

    • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

    • Add approximately 10% of the this compound solution to the flask.

    • Gently warm the mixture. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with some bubbling.[2]

  • Formation of the Di-Grignard Reagent:

    • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete conversion.[1]

  • Completion and Use:

    • The resulting dark brown to black solution is the di-Grignard reagent, 2,4-dimethyl-1,5-phenylenebis(magnesium bromide).

    • The reagent is typically used immediately in subsequent reactions. Its concentration can be determined by titration if required.

Visualization

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware B Add Mg Turnings A->B C Activate Mg with I2 B->C D Add Anhydrous THF C->D E Add small portion of This compound D->E F Initiate Reaction (Gentle Heating) E->F G Slowly add remaining Dibromide Solution F->G H Reflux for 1-2 hours G->H I Di-Grignard Reagent (Ready for use) H->I

References

Application Notes and Protocols for Reactions Involving 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key synthetic transformations involving 1,5-dibromo-2,4-dimethylbenzene. This versatile building block is a valuable precursor for the synthesis of a variety of complex organic molecules, including substituted biaryls, arylamines, and carbazoles, which are of significant interest in medicinal chemistry and materials science. The protocols herein are based on established palladium-catalyzed cross-coupling reactions and provide a foundation for the synthesis of novel compounds for drug discovery and development.

Suzuki-Miyaura Coupling for the Synthesis of Substituted Biaryls

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The selective mono-arylation of this compound can be challenging, but with careful control of reaction conditions, it is possible to achieve the desired mono-substituted product, which can then be used in subsequent synthetic steps.

Application Note:

The mono-arylation of this compound provides a key intermediate for the synthesis of unsymmetrical biaryl compounds. The reactivity of the two bromine atoms is similar, making selective mono-substitution a challenge. Achieving high yields of the mono-arylated product often requires careful optimization of the catalyst system, base, solvent, and stoichiometry of the boronic acid reagent. The resulting 5-bromo-2,4-dimethyl-1,1'-biphenyl can be further functionalized at the remaining bromine position.

Experimental Protocol: Selective Mono-arylation

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Quantitative Data:
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9018~40-60*

*Yields are estimates based on typical outcomes for selective mono-arylation of dihaloarenes and may require optimization.

Buchwald-Hartwig Amination for the Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Similar to the Suzuki-Miyaura coupling, achieving selective mono-amination of this compound is a key challenge.

Application Note:

The mono-amination of this compound provides access to N-aryl-5-bromo-2,4-dimethylanilines, which are valuable intermediates for the synthesis of more complex molecules, including carbazoles through intramolecular amination. The choice of palladium catalyst, ligand, and base is crucial for achieving good yields and selectivity. Sterically hindered phosphine ligands are often employed to promote the desired coupling.

Experimental Protocol: Selective Mono-amination

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to a dried Schlenk tube.

  • Add this compound (1.0 eq), the primary amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene11020~50-70*

*Yields are estimates based on typical outcomes for selective mono-amination of dihaloarenes and may require optimization.

Synthesis of 2,7-Dimethyl-9H-carbazole via Intramolecular Buchwald-Hartwig Amination

A key application of the mono-aminated product is the synthesis of carbazole derivatives through an intramolecular C-N bond formation. Carbazoles are an important class of heterocyclic compounds with a wide range of biological activities.[1][2]

Application Note:

The synthesis of 2,7-dimethyl-9H-carbazole can be achieved through a two-step sequence starting from this compound. The first step is a Suzuki-Miyaura coupling with 2-aminophenylboronic acid to form the 2-amino-5-bromo-2',4'-dimethylbiphenyl intermediate. This is followed by an intramolecular Buchwald-Hartwig amination to close the carbazole ring.

Experimental Protocol: Two-Step Synthesis of 2,7-Dimethyl-9H-carbazole

Step 1: Suzuki-Miyaura Coupling

  • Follow the protocol for selective mono-arylation described in Section 1, using 2-aminophenylboronic acid as the arylboronic acid.

Step 2: Intramolecular Buchwald-Hartwig Amination Materials:

  • 2-Amino-5-bromo-2',4'-dimethylbiphenyl (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a dried Schlenk tube, add 2-amino-5-bromo-2',4'-dimethylbiphenyl (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,7-dimethyl-9H-carbazole.

Quantitative Data:
StepReactantsCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound, 2-Aminophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9018~40-50
22-Amino-5-bromo-2',4'-dimethylbiphenylPd(OAc)₂ / XantphosCs₂CO₃Dioxane11018~60-80

*Yields are estimates and may require optimization.

Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds, providing access to aryl alkynes, which are versatile intermediates in organic synthesis.

Application Note:

The Sonogashira coupling of this compound with terminal alkynes can be controlled to achieve either mono- or di-alkynylation by adjusting the stoichiometry of the alkyne. The resulting alkynyl derivatives can be used in click chemistry, polymerization reactions, or as precursors for other functional groups.

Experimental Protocol: Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT8~70-85*

*Yields are estimates based on typical Sonogashira coupling reactions.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_carbazole Carbazole Synthesis start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd(OAc)2, PPh3, K2CO3 Dioxane/H2O, 90°C start_suzuki->reagents_suzuki React product_suzuki 5-Bromo-2,4-dimethyl-1,1'-biphenyl reagents_suzuki->product_suzuki Yields start_carbazole 2-Amino-5-bromo-2',4'-dimethylbiphenyl product_suzuki->start_carbazole Intermediate for Carbazole Synthesis start_buchwald This compound + Primary Amine reagents_buchwald Pd2(dba)3, XPhos, NaOtBu Toluene, 110°C start_buchwald->reagents_buchwald React product_buchwald N-Aryl-5-bromo-2,4-dimethylaniline reagents_buchwald->product_buchwald Yields reagents_carbazole Pd(OAc)2, Xantphos, Cs2CO3 Dioxane, 110°C start_carbazole->reagents_carbazole Intramolecular Cyclization product_carbazole 2,7-Dimethyl-9H-carbazole reagents_carbazole->product_carbazole Yields PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Carbazole Carbazole Derivatives Carbazole->Akt Inhibition

References

Application Notes and Protocols: 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2,4-dimethylbenzene is a halogenated aromatic compound. While sometimes broadly classified as an analytical reagent, its primary and well-documented application in the scientific field is as a chemical intermediate in organic synthesis.[1] Its utility stems from the two bromine atoms, which can be selectively functionalized, making it a valuable building block for the construction of more complex molecules. This is particularly relevant in the development of pharmaceuticals and advanced materials.

These application notes provide a comprehensive overview of the properties of this compound, its primary application in organic synthesis, and the analytical protocols for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₈Br₂[2]
Molecular Weight 263.96 g/mol [3]
CAS Number 615-87-2[2]
Appearance White to off-white crystalline powder[4]
Melting Point 71-73 °C[4]
Boiling Point 256 °C[4]
Solubility Soluble in methanol[4]

Application in Organic Synthesis

The primary utility of this compound lies in its role as a precursor in organic synthesis, particularly in cross-coupling reactions. The two bromine atoms serve as reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This makes it a valuable intermediate in the synthesis of pharmaceuticals and functional materials. A related compound, 1,2-Dibromo-4,5-dimethylbenzene, is noted for its use as a building block for organic semiconductors and as a precursor to bidentate ligands for catalysis.[5] Another related isomer, 1,4-dibromo-2,5-dimethylbenzene, has been used in the preparation of diformyl-terphenyl derivatives.

A general workflow for the application of this compound in a Suzuki-Miyaura cross-coupling reaction is illustrated below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Organoboron_Reagent Organoboron Reagent (e.g., Arylboronic acid) Organoboron_Reagent->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mixture Heating Heating (e.g., 80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Synthetic workflow for a cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. The specific conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following sections provide protocols and data for its analytical characterization.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Purity_Assessment Purity Assessment GCMS->Purity_Assessment Final_Report Characterization Report Data_Analysis->Final_Report Purity_Assessment->Final_Report

Analytical workflow for compound characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to confirm its molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

Expected Data:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed.

Ion Typem/z (relative abundance)
Molecular Ion (M⁺)[M]⁺, [M+2]⁺, [M+4]⁺
Key Fragmentsm/z values corresponding to the loss of Br and/or methyl groups

Note: The exact m/z values and relative abundances of fragments can be found in mass spectral databases.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Expected Spectral Data:

SpectrumChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.4Singlet1HAromatic CH
~7.0Singlet1HAromatic CH
~2.4Singlet6HMethyl (CH₃) groups
¹³C NMR ~138Singlet-Aromatic C-CH₃
~136Singlet-Aromatic C-H
~129Singlet-Aromatic C-H
~124Singlet-Aromatic C-Br
~23Singlet-Methyl (CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch (from methyl groups)
1600-1450Aromatic C=C ring stretch
~800-600C-Br stretch

Note: The exact peak positions and intensities can be found in spectral databases.[7]

Safety Information

This compound may cause long-lasting harmful effects to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Dibromo-2,4-dimethylbenzene for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in the synthesis of this compound. The following sections detail potential causes and recommended solutions.

Potential Cause: Incomplete Reaction

An incomplete reaction is a primary reason for low product yield. This can be due to several factors, including insufficient reaction time, inadequate temperature, or poor reagent mixing.

Recommended Solutions:

  • Optimize Reaction Time and Temperature: The bromination of xylenes is sensitive to both time and temperature. For the dibromination of p-xylene, increasing the reaction time from 1 hour to 5 hours can significantly increase the yield of the desired 2,5-dibromo-p-xylene.[1][2] However, excessively high temperatures can sometimes lead to a slight decrease in yield.[2] It is recommended to monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time for your specific setup.

  • Ensure Efficient Stirring: Homogeneous mixing is crucial for ensuring that the reactants are in constant contact. Use a properly sized stir bar and an appropriate stirring speed to maintain a well-mixed reaction mixture.

  • Verify Reagent Quality: The purity of the starting materials, particularly the xylene and the brominating agent, is critical. Impurities can interfere with the reaction and lead to the formation of side products. Use reagents from reputable suppliers and consider purifying them if necessary.

Potential Cause: Suboptimal Reagent Stoichiometry

The molar ratio of the reactants plays a crucial role in determining the product distribution and yield.

Recommended Solutions:

  • Adjust Bromine to Xylene Ratio: For the synthesis of 2,5-dibromo-p-xylene, a bromine to p-xylene ratio of 2:1 has been shown to provide the best yield.[1] Using an excess of the brominating agent can lead to the formation of tribrominated byproducts, while an insufficient amount will result in incomplete conversion and a higher proportion of monobrominated products.

  • Controlled Addition of Bromine: The slow, dropwise addition of bromine to the reaction mixture, especially while cooling, can help to control the reaction rate and minimize the formation of unwanted side products.[3]

Potential Cause: Catalyst Inefficiency

The choice and handling of the catalyst can significantly impact the reaction outcome.

Recommended Solutions:

  • Select an Appropriate Catalyst: While the bromination of activated rings like xylene can proceed without a catalyst, using a Lewis acid catalyst such as ferric chloride (FeCl₃) can enhance the reaction rate.[1] Iodine can also be used as a catalyst.[3]

  • Ensure Catalyst Activity: If using a catalyst like FeCl₃, ensure it is anhydrous, as moisture can deactivate it.

Issue 2: Formation of Side Products

The formation of isomeric and polybrominated side products is a common challenge that complicates purification and reduces the yield of the desired this compound.

Potential Cause: Lack of Regioselectivity

The methyl groups on the xylene ring direct the electrophilic substitution to specific positions. However, under certain conditions, bromination can occur at other positions, leading to a mixture of isomers.

Recommended Solutions:

  • Control Reaction Temperature: Lower reaction temperatures generally favor para-substitution and can help to improve the regioselectivity of the bromination reaction. Conducting the initial phase of the reaction in an ice bath is a common practice.[3]

  • Choice of Starting Material: The choice of starting xylene isomer (ortho, meta, or para) will determine the possible dibrominated products. To obtain this compound, one would typically start with m-xylene.

Potential Cause: Over-bromination

The presence of excess brominating agent or harsh reaction conditions can lead to the formation of tribromo- and other polybrominated xylenes.

Recommended Solutions:

  • Precise Control of Stoichiometry: As mentioned earlier, using a precise 2:1 molar ratio of bromine to xylene is crucial to minimize over-bromination.[1]

  • Milder Brominating Agents: In some cases, using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can provide better control over the extent of bromination, although this may require different reaction conditions.

Issue 3: Difficulty in Product Purification

The separation of this compound from unreacted starting materials, monobrominated intermediates, and other isomeric dibrominated products can be challenging.

Potential Cause: Similar Physical Properties of Products and Byproducts

The boiling points and polarities of the desired product and its isomers can be very similar, making separation by distillation or simple chromatography difficult.

Recommended Solutions:

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or hexane, is an effective method for purifying the solid this compound.[3][4] The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel can be employed. A non-polar eluent system, such as hexane, is typically used.

  • Work-up Procedure: A thorough aqueous work-up is essential to remove any unreacted bromine and acidic byproducts. This typically involves washing the organic layer with a solution of sodium sulfite or sodium thiosulfate to quench excess bromine, followed by a wash with a base like potassium hydroxide or sodium bicarbonate, and finally with water and brine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material for the synthesis of this compound is m-xylene.[3]

Q2: What are the key safety precautions to take during this synthesis?

A2: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted with care to avoid inhalation of bromine vapors.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the formation of the product.

Q4: What is the purpose of adding iodine to the reaction mixture?

A4: Iodine can act as a catalyst in electrophilic aromatic bromination reactions.[3] It reacts with bromine to form bromine iodide (IBr), which can be a more effective electrophile.

Q5: My final product is a yellow solid. How can I decolorize it?

A5: The yellow color is often due to residual bromine or iodine. During the work-up, washing the organic layer with an aqueous solution of sodium sulfite or sodium thiosulfate will help to remove these impurities.[3] Recrystallization is also an effective method for obtaining a white, crystalline product.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Dibromo-p-xylene

Reaction Time (hours)Reaction Temperature (°C)Bromine/p-xylene RatioYield of 2,5-dibromo-p-xylene (%)
1Ambient2:1~34
2Ambient2:144.3
3Ambient2:1Not specified
4Ambient2:164.9
5Ambient2:168.0
Not specified102:1Not specified, generally higher at lower temps
Not specified502:1Not specified, slightly lower at higher temps

Data adapted from a study on the bromination of p-xylene.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from m-Xylene [3]

  • Reaction Setup: In a 100-mL round-bottomed flask wrapped in aluminum foil, combine m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol).

  • Cooling: Stir the mixture for approximately one hour while cooling in an ice bath.

  • Addition of Bromine: Slowly add bromine (34 mL, 656 mmol) via a dropping funnel over a period of one hour.

  • Reaction: Allow the reaction to proceed overnight.

  • Quenching: Add 20% aqueous potassium hydroxide (KOH) (150 mL) and gently heat the mixture using a heating mantle until the solid melts. Stir the biphasic mixture for about one hour until the yellow color fades.

  • Isolation: After cooling, decant the liquid. Collect the white solid by filtration and wash it with water (3 x 100 mL).

  • Purification: Recrystallize the crude product from ethanol (250 mL) to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Yield_of_1_5_Dibromo_2_4_dimethylbenzene start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Formation of Side Products? start->side_products purification_loss Loss During Purification? start->purification_loss time_temp Suboptimal Time/ Temperature? incomplete_reaction->time_temp Yes stoichiometry Incorrect Stoichiometry? incomplete_reaction->stoichiometry Yes catalyst Catalyst Issue? incomplete_reaction->catalyst Yes regioselectivity Poor Regioselectivity? side_products->regioselectivity Yes over_bromination Over-bromination? side_products->over_bromination Yes optimize_purification Optimize recrystallization solvent. Use column chromatography if needed. purification_loss->optimize_purification Yes optimize_conditions Optimize reaction time and temperature. Monitor with TLC/GC. time_temp->optimize_conditions Yes adjust_ratio Adjust Bromine:Xylene ratio to 2:1. Slowly add bromine. stoichiometry->adjust_ratio Yes check_catalyst Use anhydrous catalyst (e.g., FeCl3). Consider using iodine. catalyst->check_catalyst Yes control_temp Conduct reaction at low temperature (e.g., ice bath). regioselectivity->control_temp Yes precise_stoich Use precise stoichiometry. Consider milder brominating agent. over_bromination->precise_stoich Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

troubleshooting common side reactions in 1,5-Dibromo-2,4-dimethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,5-Dibromo-2,4-dimethylbenzene. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect Starting Material: The synthesis of this compound specifically requires m-xylene as the starting material. Using o-xylene or p-xylene will result in different isomers.1. Verify the identity and purity of the starting xylene isomer using techniques like NMR or GC-MS before starting the reaction.
2. Insufficient Brominating Agent: An inadequate amount of bromine will lead to incomplete conversion of the starting material and the formation of mono-brominated intermediates.2. Use a stoichiometric excess of bromine. A common molar ratio is at least 2 moles of bromine for every mole of m-xylene.[1]
3. Inactive Catalyst: Lewis acid catalysts like iodine or iron halides can be deactivated by moisture.[2]3. Use fresh or properly stored catalysts. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions if necessary.
4. Low Reaction Temperature: While high temperatures can be problematic, excessively low temperatures may slow the reaction rate to an impractical level.4. Maintain the reaction temperature within the recommended range. For electrophilic bromination of xylenes, temperatures are often controlled between 0°C and 30°C.[3]
Formation of Multiple Products (Impure Sample) 1. Over-bromination: The product, this compound, can undergo further bromination to yield tri- or even tetra-brominated species.[1]1. Carefully control the stoichiometry of the brominating agent. Avoid large excesses of bromine. Monitor the reaction progress using TLC or GC to stop the reaction upon consumption of the starting material.
2. Formation of Isomers: While the methyl groups in m-xylene direct bromination to the 4 and 6 positions (which become the 1 and 5 positions in the product), minor isomer formation is possible.2. Optimize reaction conditions, particularly temperature and catalyst choice, to improve regioselectivity. Purification by recrystallization or column chromatography is essential to isolate the desired isomer.
3. Side-Chain (Benzylic) Bromination: Bromination of the methyl groups can occur, forming ω-bromoxylene byproducts, especially under UV light or at elevated temperatures.[3]3. Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil.[4] Maintain a low reaction temperature (e.g., below 40°C).[3]
Difficult Purification 1. Similar Polarity of Byproducts: Isomeric byproducts and over-brominated products may have similar polarities to the desired this compound, making separation difficult.1. For recrystallization, test various solvents; ethanol is commonly reported to be effective.[4] For column chromatography, use a long column and a solvent system with low polarity (e.g., hexane or hexane/dichloromethane mixtures) to achieve better separation.[5][6]
2. Residual Iodine Color: If iodine is used as a catalyst, the final product may retain a yellow or brown color.2. During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove unreacted bromine and iodine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound? A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] A Lewis acid catalyst (like I₂ or FeBr₃) activates the bromine (Br₂), making it a stronger electrophile. The electron-rich m-xylene ring then attacks the activated bromine, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the brominated product.[2][7]

Q2: Why is m-xylene the required starting material and not p-xylene or o-xylene? A2: The two methyl groups on the aromatic ring direct the incoming electrophiles (bromine). In m-xylene, the methyl groups are at positions 1 and 3. They are ortho-, para-directing and activating. Both groups direct the bromination to the 4 and 6 positions (which are para to one methyl and ortho to the other), and to the 2 position (ortho to both). Steric hindrance at the 2 position makes substitution at the 4 and 6 positions more favorable, leading to the desired this compound product (after renumbering). Using p-xylene or o-xylene would lead to different dibrominated isomers due to the different positions of the directing methyl groups.

Q3: What are the key safety precautions when performing this synthesis? A3: Bromine is highly toxic, corrosive, and volatile. Always handle liquid bromine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine neutralizing agent, such as a sodium thiosulfate solution, readily available in case of a spill. The reaction also generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction apparatus should be equipped with a gas trap.

Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and extracted for analysis. By comparing the spot or peak corresponding to the starting material (m-xylene) with the product and any intermediates (mono-brominated xylene), you can determine the extent of the reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bromination of xylenes.

Table 1: Effect of Temperature on Side-Chain Bromination

Reaction Temperature (°C)ω-Bromoxylene Byproduct Formation (%)
Up to 20Practically absent
401.5 - 2.0
502.5 - 3.0
60> 6.0
(Data adapted from studies on xylene bromination)[3]

Table 2: Influence of Bromine Stoichiometry on Dibromination

Molar Ratio (Bromine : Xylene)Dibromo-xylene Formation (%)Notes
0.9 : 1 (90% of stoichiometric)0.5 - 1.0Favors mono-bromination.
1 : 1 (Stoichiometric)1.5 - 2.0Significant mono-bromination still occurs.
> 1.05 : 1 (5% excess)~ 6.0Increases yield of dibromo product but also risk of over-bromination.
2 : 1High Yield (e.g., 68%)Optimal for producing the dibromo-product.[1]
(Data generalized from studies on xylene bromination)[3]

Experimental Protocols

Synthesis of this compound from m-Xylene

This protocol is a consolidated example based on established laboratory procedures.[4]

Materials:

  • m-Xylene (C₈H₁₀)

  • Bromine (Br₂)

  • Iodine (I₂), powder

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Ethanol (for recrystallization)

  • Sodium bisulfite or Sodium thiosulfate solution

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottomed flask of appropriate size, equipped with a magnetic stirrer and a dropping funnel, add m-xylene (1 equivalent) and a catalytic amount of iodine powder (e.g., 0.005 equivalents). The flask should be wrapped in aluminum foil to protect the reaction from light.

  • Cooling: Place the flask in an ice bath and stir the mixture for approximately one hour to cool it thoroughly.

  • Addition of Bromine: Slowly add bromine (2.0 equivalents) to the stirred mixture via the dropping funnel over a period of one hour. Maintain the temperature of the reaction mixture in the ice bath during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir overnight at room temperature. The reaction will generate HBr gas, so ensure the setup is in a fume hood and properly vented through a gas trap.

  • Quenching: After the reaction period, carefully and slowly add a 20% aqueous solution of potassium hydroxide (KOH) to neutralize the HBr and react with excess bromine. The mixture may heat up; gentle heating with a heating mantle can be applied to melt any solidified product and ensure complete reaction, as indicated by the fading of the yellow/orange color.

  • Workup: Cool the mixture to room temperature. If a solid product has formed, collect it by filtration. If the product is oily, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether.

  • Washing: Wash the collected solid or the organic extract with water. Then, wash with an aqueous solution of sodium bisulfite to remove any remaining traces of bromine and iodine, followed by a final wash with water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude white solid from hot ethanol to obtain the purified this compound.[4]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.

experimental_workflow cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Mix m-xylene & Iodine add_br2 Add Bromine (0-5°C) start->add_br2 react Stir Overnight (RT) add_br2->react quench Quench with aq. KOH react->quench extract Extract with Ether quench->extract wash Wash with NaHSO3 & Water extract->wash dry Dry & Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Observed Issue cause1 Over-bromination issue->cause1 Impure Product cause2 Benzylic Bromination issue->cause2 Impure Product cause3 Incorrect Stoichiometry issue->cause3 Low Yield cause4 High Temperature issue->cause4 Side Reactions sol1 Control Br2 Ratio cause1->sol1 sol2 Protect from Light cause2->sol2 sol3 Reduce Temperature cause2->sol3 sol4 Verify Reagent Amounts cause3->sol4 cause4->sol3

Caption: Troubleshooting logic for common issues in the synthesis.

reaction_pathways cluster_products Possible Products reactant m-Xylene intermediate 4-Bromo-1,3-dimethylbenzene (Intermediate) reactant->intermediate + Br2 / I2 main_product This compound (Desired Product) side_product1 Tribromo-dimethylbenzene (Over-bromination) main_product->side_product1 Excess Br2 side_product2 Bromomethyl-dibromobenzene (Benzylic Bromination) main_product->side_product2 High Temp / UV intermediate->main_product + Br2 / I2

Caption: Reaction pathways showing the desired product and common side reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 1,5-Dibromo-2,4-dimethylbenzene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the steric hindrance imposed by the two methyl groups ortho to the bromine atoms. This steric bulk can impede the oxidative addition of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle. Consequently, reactions may suffer from low yields, slow reaction rates, or require more forcing conditions. Another key challenge is controlling the selectivity between mono- and di-substitution.

Q2: How can I favor mono-substitution over di-substitution?

A2: Achieving selective mono-arylation requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner (e.g., boronic acid, amine, alkyne).

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.

Q3: My reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields with this compound are often due to inefficient catalysis. Consider the following troubleshooting steps:

  • Catalyst and Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective as they promote both oxidative addition and reductive elimination.[1] Consider screening a variety of palladium pre-catalysts and ligands.

  • Base: The choice of base is crucial. Stronger, non-coordinating bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective. The solubility of the base can also be a factor; in some cases, using a soluble organic base in combination with an inorganic base can be beneficial.

  • Solvent: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions. Common solvents for cross-coupling include toluene, dioxane, and DMF.

  • Temperature: Higher temperatures may be required to overcome the activation energy for this sterically hindered substrate. However, excessively high temperatures can lead to catalyst decomposition.

Q4: I am observing significant amounts of dehalogenated by-product. How can I minimize this?

A4: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction. To mitigate this:

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are free of water and other protic impurities.

  • Ligand Choice: Some ligands are more prone to promoting pathways that lead to dehalogenation. Screening different ligands can help identify a system that minimizes this side reaction.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor dehalogenation.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inefficient Catalyst System • Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).• Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).• Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).
Inappropriate Base • Switch to a stronger, non-coordinating base (e.g., Cs₂CO₃, K₃PO₄).• Ensure the base is finely powdered and anhydrous.
Poor Solvent Quality • Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
Low Reaction Temperature • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry • Carefully control the stoichiometry of the coupling partner (use 1.0-1.2 equivalents for mono-substitution).
Prolonged Reaction Time • Monitor the reaction progress closely and quench the reaction upon reaching the desired level of mono-substitution.
High Reaction Temperature • Attempt the reaction at a lower temperature to potentially improve selectivity.
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps
Oxygen Contamination • Ensure a strictly inert atmosphere throughout the reaction setup and execution to prevent homocoupling of boronic acids.
Protic Impurities • Use anhydrous reagents and solvents to minimize dehalogenation.
Catalyst Decomposition • Use a more stable pre-catalyst or ligand.• Avoid excessively high temperatures.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative starting conditions for various cross-coupling reactions with this compound and its analogs. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012Moderate to High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8016Moderate
Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Dioxane/H₂O9024Moderate to High

Table 2: Buchwald-Hartwig Amination

Coupling Partner Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2)Toluene11018Moderate to High
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane10024Moderate
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (2)THF8012Moderate to High

Table 3: Sonogashira Coupling

Coupling Partner Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608Moderate to High
TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene8012Moderate
1-HexynePdCl₂(dppf) (3)CuI (6)i-Pr₂NEtDMF7010Moderate to High

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Mono-substitution)
  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination (Mono-substitution)
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 eq.).

  • Add this compound (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows and Troubleshooting Logic

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Coupling Partner - Base catalyst 2. Add Catalyst System: - Palladium Pre-catalyst - Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Establish Inert Atmosphere solvent->inert heat 5. Heat to Desired Temperature inert->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor quench 7. Quench Reaction monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_base Check Base (Strength, Purity) check_catalyst->check_base [ Catalyst OK ] optimize_catalyst Screen Bulky Ligands Increase Catalyst Loading check_catalyst->optimize_catalyst [ Inefficient ] check_conditions Check Reaction Conditions (Solvent, Temp, Atmosphere) check_base->check_conditions [ Base OK ] optimize_base Use Stronger Base Ensure Anhydrous check_base->optimize_base [ Inappropriate ] optimize_conditions Use Anhydrous/Degassed Solvent Increase Temperature check_conditions->optimize_conditions [ Suboptimal ] success Improved Yield optimize_catalyst->success optimize_base->success optimize_conditions->success

References

Technical Support Center: Regioselective Functionalization of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1,5-Dibromo-2,4-dimethylbenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

The primary challenges stem from the molecule's structure:

  • Steric Hindrance: Both bromine atoms are flanked by a methyl group, which can impede the approach of catalysts and reagents, leading to slow or incomplete reactions.

  • Regioselectivity: Achieving selective functionalization at either the C1 or C5 position is difficult due to the similar electronic environments and steric hindrance at both sites. The choice of catalyst, ligand, and reaction conditions is critical for directing the reaction to a single position.

  • Inertness: The combination of two electron-donating methyl groups and two electron-withdrawing bromine atoms can influence the overall reactivity of the aromatic ring, sometimes leading to sluggish reactions.

  • Side Reactions: Undesired side reactions such as hydrodebromination (loss of a bromine atom) or benzylic bromination of the methyl groups can occur under certain conditions.[1]

Q2: How do the methyl groups influence the reactivity of the bromine atoms?

The methyl groups have two main effects:

  • Electronic Effect: As electron-donating groups, they increase the electron density of the aromatic ring, which can affect the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Steric Effect: This is the more dominant factor. The ortho-methyl groups create significant steric bulk around the C-Br bonds, hindering the access of bulky catalytic complexes. This often necessitates the use of specialized ligands that are both bulky and electron-rich to promote efficient oxidative addition.

Q3: Which bromine atom is more likely to react in a mono-functionalization reaction?

Theoretically, the electronic environment of the two bromine atoms is identical. Therefore, regioselectivity will be primarily governed by subtle differences in steric accessibility or by the specific nature of the catalyst and coupling partner. In practice, achieving high regioselectivity is a significant challenge and often results in a mixture of isomers. Careful optimization of reaction conditions is essential.

Q4: What are the recommended starting points for common cross-coupling reactions?

For initial screening of reaction conditions, consider the following:

  • Suzuki-Miyaura Coupling: This is a versatile C-C bond-forming reaction.[2] Given the steric hindrance, a catalyst system known for coupling hindered substrates is a good starting point. For instance, a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.

  • Buchwald-Hartwig Amination: For C-N bond formation, various generations of Buchwald-Hartwig catalysts and ligands are available.[3][4] A good starting point would be a palladium precatalyst (e.g., a G3 or G4 palladacycle) with a ligand like RuPhos or Xantphos.[5][6] A strong base such as NaOtBu or LHMDS is typically required.

  • Metal-Halogen Exchange: For lithiation or Grignard formation, regioselectivity can be difficult to control. Using a bulky Grignard reagent like i-PrMgCl for a halogen-magnesium exchange might offer some selectivity.[7] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an ethereal solvent like THF.

Troubleshooting Guides

Problem 1: Low or No Conversion

Q: My reaction shows very little or no consumption of the starting material. What are the possible causes and solutions?

Possible CauseRecommended Solution
Insufficient Catalyst Activity The steric hindrance from the ortho-methyl groups may be preventing efficient oxidative addition. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald's SPhos, XPhos, or RuPhos).
Inappropriate Base or Solvent The choice of base and solvent is crucial. For Suzuki couplings, ensure the base is strong enough and sufficiently soluble. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is necessary. Screen a variety of solvents (e.g., toluene, dioxane, DMF).
Low Reaction Temperature or Time Due to the substrate's inertness, higher temperatures and longer reaction times may be required. Consider microwave irradiation to accelerate the reaction.[8]
Poor Reagent Quality Ensure all reagents, especially the organometallic partner (boronic acid, amine, etc.) and the solvent, are pure and dry. Grignard reagents and organolithiums are particularly sensitive to moisture.[9]
Problem 2: Poor Regioselectivity in Mono-functionalization

Q: I am obtaining a mixture of the 1- and 5-substituted products. How can I improve the regioselectivity?

Possible CauseRecommended Solution
Insufficient Steric Differentiation The catalyst system may not be bulky enough to differentiate between the two sterically hindered bromine positions. Try using a bulkier ligand or a bulkier coupling partner.
High Reaction Temperature Elevated temperatures can reduce the kinetic selectivity of the reaction. Attempt the reaction at a lower temperature for a longer duration.
Reaction Stoichiometry Using a slight excess of the this compound relative to the coupling partner can favor mono-substitution over di-substitution, though it may not significantly impact the regioselectivity of the mono-substituted products.
Problem 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I minimize them?

Possible CauseRecommended Solution
Hydrodebromination The loss of a bromine atom to yield 1-Bromo-2,4-dimethylbenzene is a common side reaction, often promoted by moisture or certain bases. Ensure anhydrous conditions and consider a milder base.
Benzylic Bromination If using a bromine source or under radical conditions, bromination of the methyl groups can occur.[10] Ensure the reaction is performed in the dark and under an inert atmosphere.
Homocoupling of Coupling Partner This is common in Suzuki reactions. Ensure the reaction is thoroughly degassed to remove oxygen, and consider using a different palladium source or ligand.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/H₂O 10:1, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Screening Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation for Reaction Optimization

To systematically optimize your reaction, it is crucial to meticulously record and compare the experimental data. The following table provides a template for optimizing a Suzuki-Miyaura coupling reaction.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C1:C5)
1Pd₂(dba)₃ (2)SPhos (4.4)K₂CO₃ (2.5)Toluene/H₂O10024
2Pd(OAc)₂ (2)XPhos (4.0)K₃PO₄ (3.0)Dioxane11024
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME/H₂O9018
...

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst system appropriate for a hindered substrate? Start->Check_Catalyst Change_Ligand Use a bulkier, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Increase_Temp Increase temperature or use microwave irradiation Check_Conditions->Increase_Temp No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Competing Reaction Pathways

Competing_Pathways Start This compound + Nu-M / Catalyst Mono_C1 Mono-functionalization at C1 Start->Mono_C1 Desired Mono_C5 Mono-functionalization at C5 Start->Mono_C5 Desired Hydrodebromination Hydrodebromination Start->Hydrodebromination Side Reaction Benzylic_Bromination Benzylic Bromination Start->Benzylic_Bromination Side Reaction Di_Sub Di-functionalization Mono_C1->Di_Sub Mono_C5->Di_Sub

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Purification of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 1,5-Dibromo-2,4-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically isomers formed during the synthesis, which involves the bromination of m-xylene. These can include monobrominated species and other dibrominated isomers. The primary impurities to consider are:

  • 4-Bromo-1,3-dimethylbenzene: A monobrominated precursor or byproduct.

  • Isomeric Dibromo-2,4-dimethylbenzenes: Such as 1,3-Dibromo-2,4-dimethylbenzene, which can form depending on the reaction conditions.

  • Unreacted m-xylene: The starting material for the synthesis.

  • Residual brominating agent and byproducts: Depending on the specific synthesis route, trace amounts of the brominating agent or its byproducts may be present.

Q2: My purified product has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indication of the presence of impurities. The most likely culprits are isomeric byproducts or residual monobrominated starting material, which can disrupt the crystal lattice of the desired this compound.

Q3: I see multiple spots on my TLC plate after purification. How can I improve the separation?

A3: If you observe multiple spots on your TLC, it indicates that your initial purification was incomplete. For closely related isomers, a single purification step may not be sufficient. Consider the following:

  • Recrystallization: Perform a second recrystallization, potentially using a different solvent system. A mixed solvent system can sometimes provide better selectivity.

  • Column Chromatography: Optimize your column chromatography conditions. A longer column, a shallower solvent gradient, or a different stationary phase might be necessary to resolve closely eluting isomers.

Q4: Can I use a method other than recrystallization or column chromatography for purification?

A4: While recrystallization and column chromatography are the most common and effective methods for purifying solid organic compounds like this compound, other techniques such as sublimation could potentially be used if the compound is sufficiently volatile and thermally stable. However, for removing isomeric impurities, these methods are generally preferred due to their higher resolving power.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key physical and spectroscopic data for this compound and its common impurities to aid in their identification and differentiation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound C₈H₈Br₂263.9671-732627.42 (s, 1H), 7.09 (s, 1H), 2.39 (s, 6H)138.8, 136.9, 135.9, 135.0, 134.3, 131.9, 130.4, 129.8, 129.3, 129.3, 129.3, 128.5, 127.9, 127.8, 127.5, 122.3, 21.6, 21.3, 19.1[1]
4-Bromo-1,3-dimethylbenzeneC₈H₉Br185.06-172147.32 (d, 1H), 7.01 (d, 1H), 6.89 (dd, 1H), 2.33 (s, 3H), 2.26 (s, 3H)Not readily available
1,3-Dibromo-2,4-dimethylbenzeneC₈H₈Br₂263.96Not readily availableNot readily availableNot readily availableNot readily available

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol describes a standard procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using column chromatography, which is particularly useful for separating isomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., hexane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with hexane.

  • Gradient Elution (if necessary): If the impurities are not well-separated with pure hexane, a gradient elution can be employed. Gradually increase the polarity of the eluent by slowly adding ethyl acetate to the hexane. For example, you can start with 100% hexane and gradually increase to a 99:1, then 98:2, and so on, mixture of hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude This compound recrystallization Recrystallization (Ethanol or Hexane) synthesis->recrystallization Initial Purification tlc TLC Analysis recrystallization->tlc column_chromatography Column Chromatography (Silica, Hexane/EtOAc) nmr NMR Spectroscopy column_chromatography->nmr tlc->column_chromatography Impurities Present pure_product Pure This compound tlc->pure_product Pure mp Melting Point nmr->mp mp->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Start: Impure Product broad_mp Broad/Low Melting Point start->broad_mp multiple_tlc_spots Multiple TLC Spots start->multiple_tlc_spots low_yield Low Yield start->low_yield rerun_recrystallization Re-run Recrystallization (different solvent?) broad_mp->rerun_recrystallization optimize_column Optimize Column Chromatography (gradient, longer column) multiple_tlc_spots->optimize_column check_solvent_volume Check Solvent Volume in Recrystallization low_yield->check_solvent_volume check_fraction_collection Check Fraction Collection (TLC monitoring) low_yield->check_fraction_collection rerun_recrystallization->optimize_column If still impure

Caption: Troubleshooting decision tree for the purification of this compound.

References

safe storage and handling procedures for 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage, handling, and use of 1,5-Dibromo-2,4-dimethylbenzene (CAS No. 615-87-2).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered to have long-lasting harmful effects on aquatic life (H413).

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent eye contact, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. For operations that may generate dust, a NIOSH-approved respirator is recommended.

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents.

Q4: In case of accidental contact, what are the first-aid measures?

A4:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Q5: What are the common applications of this compound in research and development?

A5: This compound is a key intermediate in organic synthesis. It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to create more complex molecules for pharmaceutical, agrochemical, and materials science research.[2][3]

Troubleshooting Guide for Experiments

Researchers using this compound, particularly in palladium-catalyzed cross-coupling reactions, may encounter several common issues. This guide provides potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific transformation. 3. Incorrect Base: The strength or solubility of the base may be inadequate for the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 2. Screen a variety of ligands. For sterically hindered substrates, bulky electron-rich phosphine ligands are often effective. 3. Experiment with different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous. 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Side Products 1. Homocoupling: The starting material may couple with itself. 2. Debromination: One or both of the bromine atoms may be replaced by hydrogen. 3. Reaction with Solvent: The solvent may participate in the reaction.1. Optimize the reaction conditions, particularly the catalyst-to-ligand ratio and the rate of addition of reagents. 2. Ensure the reaction is performed under strictly inert conditions. Use high-purity, degassed solvents. 3. Choose a non-reactive solvent. Toluene and dioxane are commonly used for Buchwald-Hartwig reactions.
Difficulty in Product Purification 1. Residual Palladium Catalyst: The final product may be contaminated with palladium residues. 2. Similar Polarity of Product and Starting Material: The product and unreacted starting material may have similar retention factors on silica gel. 3. Formation of Emulsions during Workup: The reaction mixture may form a stable emulsion with the aqueous phase during extraction.1. After the reaction, filter the mixture through a pad of Celite®. An aqueous wash with a solution of ammonium chloride can also help remove residual palladium. 2. Try a different solvent system for column chromatography with a lower polarity to improve separation. Alternatively, recrystallization from a suitable solvent (e.g., hexane or ethanol) can be effective. 3. Add a small amount of brine to the aqueous layer to help break the emulsion.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 615-87-2[4]
Molecular Formula C₈H₈Br₂[4]
Molecular Weight 263.96 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point 71-72 °C[1]
Boiling Point Not available
Solubility Insoluble in water. Soluble in many organic solvents.
Safety Information
Hazard StatementGHS CodePrecautionary StatementGHS Code
Causes skin irritationH315Wash skin thoroughly after handling.P264
Causes serious eye irritationH319Wear protective gloves/protective clothing/eye protection/face protection.P280
May cause respiratory irritationH335Avoid breathing dust/fumes/gas/mist/vapors/spray.P261
May cause long lasting harmful effects to aquatic lifeH413Avoid release to the environment.P273

Experimental Protocols

General Procedure for a Buchwald-Hartwig Amination Reaction

This is a generalized protocol and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: Add this compound (1 equivalent) and the amine coupling partner (1.1 equivalents) to the reaction vessel.

  • Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents use_fresh_catalyst Use Fresh Catalyst / Pre-catalyst check_catalyst->use_fresh_catalyst screen_ligands Screen Different Ligands check_conditions->screen_ligands optimize_base Optimize Base check_conditions->optimize_base increase_temp Increase Temperature check_conditions->increase_temp purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents product_yield_improved Product Yield Improved use_fresh_catalyst->product_yield_improved screen_ligands->product_yield_improved optimize_base->product_yield_improved increase_temp->product_yield_improved purify_reagents->product_yield_improved

Caption: Troubleshooting workflow for low product yield in reactions involving this compound.

References

preventing decomposition of 1,5-Dibromo-2,4-dimethylbenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 1,5-Dibromo-2,4-dimethylbenzene. Our goal is to help you prevent its decomposition and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: The primary decomposition pathway for this compound is hydrodebromination , where one or both bromine atoms are replaced by a hydrogen atom. This can be catalyzed by transition metals like palladium, especially in the presence of a hydride source. Another potential decomposition route is photodegradation , where exposure to light can induce reductive debromination.[1]

Q2: My Suzuki coupling reaction with this compound is showing significant amounts of mono-brominated and debrominated byproducts. What could be the cause?

A2: The formation of mono-brominated and fully debrominated byproducts during Suzuki coupling is a common issue, often attributed to hydrodebromination as a significant side reaction.[2][3][4] This can be promoted by several factors within your reaction conditions:

  • Hydride Sources: The presence of hydride impurities in reagents or solvents, or the in-situ generation of hydrides, can lead to the reduction of the C-Br bond.

  • Solvent Choice: Certain solvents can facilitate the hydrodehalogenation process. For instance, the use of DMF has been implicated as a hydrogen transfer agent in some cases.[2]

  • Ligand Selection: The type of phosphine ligand used with the palladium catalyst can influence the rate of reductive elimination versus competing side reactions.

  • Base: The choice and purity of the base can also play a role in promoting or suppressing this side reaction.

Q3: I am observing a significant amount of homocoupled dimer (Wurtz-type product) in my Grignard reaction with this compound. How can I prevent this?

A3: The formation of a homocoupled dimer, often referred to as a Wurtz coupling product, is a known side reaction in Grignard reagent formation.[5][6] This occurs when the newly formed Grignard reagent reacts with unreacted this compound. To minimize this:

  • Slow Addition: Add the dibromide solution slowly and dropwise to the magnesium turnings. This helps to maintain a low concentration of the halide and favors the reaction with magnesium.[5]

  • Temperature Control: Maintain a steady and controlled reaction temperature. The Grignard formation is exothermic, and localized hotspots can accelerate the Wurtz coupling.[6]

  • Solvent: Ensure you are using a sufficient volume of a suitable anhydrous ether solvent, such as THF or diethyl ether, to keep the reactants diluted.[6]

  • Magnesium Activation: Properly activate the magnesium surface to ensure a prompt initiation of the Grignard reaction, which reduces the time unreacted halide is present.[6][7]

Q4: Can exposure to light affect the stability of this compound?

A4: Yes, aryl bromides can undergo photochemical decomposition .[1][8] Exposure to light, particularly UV light, can initiate a radical-mediated reductive dehalogenation process. It is advisable to protect reaction mixtures containing this compound from direct light, especially during long reaction times.[9][1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling due to Hydrodebromination

This guide provides a systematic approach to troubleshoot and minimize the formation of hydrodebromination byproducts in Suzuki coupling reactions involving this compound.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solution Implementation start Low Yield of Desired Biphenyl Product byproducts Identification of Mono- and De-brominated Byproducts start->byproducts reagent_check 1. Reagent Purity Check byproducts->reagent_check Investigate Cause solvent_check 2. Solvent Selection reagent_check->solvent_check base_check 3. Base Selection solvent_check->base_check ligand_check 4. Ligand Optimization base_check->ligand_check temp_check 5. Temperature Control ligand_check->temp_check protocol_mod Modify Protocol temp_check->protocol_mod run_reaction Run Optimized Reaction protocol_mod->run_reaction

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Methodologies

StepActionExperimental ProtocolExpected Outcome
1 Reagent Purity Check Use freshly purchased and high-purity palladium catalyst, boronic acid, and base. Ensure solvents are anhydrous and degassed.Reduction of potential hydride impurities that can cause hydrodebromination.
2 Solvent Selection If using DMF, consider switching to less hydrogen-donating solvents like 1,4-dioxane or toluene. Ensure the chosen solvent is appropriate for the specific Suzuki coupling conditions.Minimizing solvent-mediated hydrodehalogenation.[2]
3 Base Selection Use a carbonate base like K₂CO₃ or Cs₂CO₃ instead of stronger bases. Ensure the base is of high purity and handled under inert conditions.Milder bases are less likely to promote side reactions.
4 Ligand Optimization Screen different phosphine ligands. Bulky and electron-rich ligands can sometimes favor the desired reductive elimination over hydrodebromination.Improved selectivity for the cross-coupling product.
5 Temperature Control Run the reaction at the lowest effective temperature. Avoid unnecessarily high temperatures that can accelerate side reactions.Reduced rate of decomposition pathways.
Issue 2: Formation of Wurtz Coupling Byproducts in Grignard Reactions

This guide outlines strategies to minimize the formation of homocoupled dimers during the preparation of the Grignard reagent from this compound.

Logical Relationship Diagram

cause1 High Local Halide Concentration effect Increased Wurtz Coupling Product cause1->effect cause2 High Reaction Temperature cause2->effect cause3 Poor Mg Activation cause3->effect solution1 Slow, Dropwise Addition of Halide solution1->cause1 Mitigates solution2 Effective Temperature Control (Cooling) solution2->cause2 Mitigates solution3 Proper Mg Activation solution3->cause3 Mitigates

References

Technical Support Center: Scaling Up the Synthesis of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,5-Dibromo-2,4-dimethylbenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Dibrominated Product - Incomplete reaction. - Sub-optimal temperature. - Insufficient brominating agent. - Formation of byproducts.- Monitor the reaction progress using GC or TLC to ensure completion. - Maintain the optimal reaction temperature. For laboratory scale, this is often near 0°C, while industrial processes may operate at slightly higher temperatures with robust cooling systems. - Use a slight excess of bromine (e.g., 2.05-2.2 equivalents) to drive the reaction to completion. - Control the addition rate of bromine to minimize the formation of mono-brominated and tri-brominated impurities.
High Levels of Mono-brominated Impurity (4-Bromo-1,3-dimethylbenzene) - Insufficient amount of brominating agent. - Short reaction time.- Ensure the molar ratio of bromine to m-xylene is at least 2:1. - Increase the reaction time and monitor for the disappearance of the mono-brominated intermediate by GC analysis.
Formation of Tri-brominated Impurities - Excess brominating agent. - "Hot spots" in the reactor leading to over-bromination.- Carefully control the stoichiometry of the brominating agent. - Ensure efficient stirring and cooling to maintain a uniform temperature throughout the reactor, especially during the exothermic addition of bromine.
Presence of Isomeric Dibromo-impurities (e.g., 1,3-Dibromo-2,4-dimethylbenzene) - Reaction conditions favoring the formation of other isomers.- The formation of this compound is generally favored from m-xylene. However, to minimize other isomers, maintain a low reaction temperature and choose a selective catalyst system.
Reaction Exotherm is Difficult to Control - Too rapid addition of bromine. - Inadequate cooling capacity for the scale of the reaction. - High concentration of reactants.- Add the bromine dropwise at a controlled rate. For larger scales, consider using a syringe pump or a controlled addition funnel. - Ensure the cooling bath or reactor jacket has sufficient capacity to dissipate the heat generated. For pilot and industrial scale, this is a critical safety consideration. - Dilute the reaction mixture with a suitable inert solvent.
Product Fails to Crystallize During Purification - The chosen solvent system is not optimal. - The product is "oiling out" instead of crystallizing. - Presence of impurities inhibiting crystallization.- Experiment with different recrystallization solvents. Ethanol, hexane, or mixtures of hexane and ethyl acetate are good starting points.[1][2] - If the product "oils out," try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal of pure this compound.[2] - If impurities are the issue, consider a pre-purification step such as column chromatography before recrystallization.[2]
Low Purity After Recrystallization - Co-crystallization of impurities. - Inefficient removal of mother liquor.- A second recrystallization step may be necessary to achieve high purity. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is m-xylene (1,3-dimethylbenzene).

Q2: What are the typical catalysts used for this bromination?

A2: Lewis acid catalysts such as iron(III) bromide (FeBr₃), generated in situ from iron filings and bromine, or iodine are commonly used.[1]

Q3: How critical is temperature control during the scale-up of this reaction?

A3: Temperature control is extremely critical. The bromination of aromatic compounds is highly exothermic. On a large scale, inadequate temperature control can lead to a runaway reaction, increased formation of byproducts, and potential safety hazards.

Q4: What are the main impurities I should expect and how can I minimize them?

A4: The main impurities are typically mono-brominated m-xylene (4-bromo-1,3-dimethylbenzene), tri-brominated m-xylene, and other dibromo-m-xylene isomers. To minimize these, carefully control the stoichiometry of bromine, ensure a low and stable reaction temperature, and maintain efficient mixing.

Q5: What is the best method for purifying the crude product on a larger scale?

A5: Recrystallization is the most common and effective method for purifying this compound on a large scale.[1][3] Solvents such as ethanol or hexane are often used. For very high purity requirements, a preliminary purification by column chromatography may be employed on a laboratory scale.[2]

Q6: Can I use N-bromosuccinimide (NBS) instead of liquid bromine for this synthesis?

A6: While NBS is a milder and safer brominating agent, for the di-bromination of an activated ring like m-xylene, liquid bromine with a Lewis acid catalyst is generally more efficient and cost-effective, especially for larger-scale synthesis.

Q7: How can I monitor the progress of the reaction?

A7: The reaction progress can be effectively monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Samples can be taken periodically from the reaction mixture to check for the consumption of the starting material and the formation of the desired product and any intermediates or byproducts.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is suitable for a laboratory setting and can be used as a basis for scale-up.

Materials:

  • m-Xylene

  • Bromine

  • Iron filings

  • Ethanol (for recrystallization)

  • 10% Sodium thiosulfate solution

  • Dichloromethane (or other suitable solvent for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add m-xylene and a catalytic amount of iron filings.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add bromine dropwise from the dropping funnel to the stirred solution of m-xylene. Maintain the temperature of the reaction mixture between 0-5°C. The addition should be controlled to prevent a rapid temperature increase.

  • Reaction: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature until the evolution of HBr gas ceases. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from hot ethanol.[3]

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white solid.

Considerations for Scaling Up
  • Heat Management: The primary challenge in scaling up is managing the exothermic nature of the reaction. A jacketed reactor with a reliable cooling system is essential. The rate of bromine addition must be carefully controlled to match the cooling capacity of the reactor.

  • Reagent Addition: For larger scales, a metering pump for the addition of bromine is recommended for precise control.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing and temperature distribution, preventing localized "hot spots" that can lead to byproduct formation.

  • Material Handling: Handling large quantities of bromine requires stringent safety precautions, including appropriate personal protective equipment (PPE) and a well-ventilated area.

  • Purification: For large-scale purification, crystallization in a suitable reactor followed by filtration (e.g., using a Nutsche filter) and vacuum drying is the standard procedure.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound, providing a basis for comparison at different scales.

ParameterLaboratory ScalePilot/Industrial Scale
m-Xylene : Bromine (molar ratio) 1 : 2.05 - 2.21 : 2.0 - 2.1
Catalyst (e.g., Fe) Loading Catalytic amountOptimized for batch size
Reaction Temperature 0 - 10 °C5 - 20 °C (with efficient cooling)
Bromine Addition Time 1 - 2 hoursControlled based on heat removal capacity
Reaction Time (post-addition) 2 - 12 hoursMonitored until completion (typically 4-8 hours)
Typical Yield (after purification) 70 - 85%75 - 90%
Recrystallization Solvent Ethanol, HexaneEthanol, Hexane, or other suitable solvent

Experimental Workflow Diagram

experimental_workflow start Start: m-Xylene & Catalyst bromine_addition Slow Addition of Bromine (0-10°C) start->bromine_addition reaction Reaction Stirring (Monitor by GC/TLC) bromine_addition->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup troubleshooting1 Troubleshooting: Low Yield / Impurities reaction->troubleshooting1 Incomplete Conversion or High Impurity Levels crude_product Crude Product Isolation (Solvent Removal) workup->crude_product purification Purification by Recrystallization (e.g., from Ethanol) crude_product->purification pure_product Pure this compound purification->pure_product troubleshooting2 Troubleshooting: Purification Issues purification->troubleshooting2 Low Purity or Crystallization Failure optimize_conditions Optimize Reaction Conditions: - Temperature - Stoichiometry - Reaction Time troubleshooting1->optimize_conditions optimize_purification Optimize Purification: - Recrystallization Solvent - Cooling Rate troubleshooting2->optimize_purification optimize_conditions->bromine_addition optimize_purification->purification

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Managing Reaction Exotherms in the Bromination of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of m-xylene. The focus is on the safe management of reaction exotherms and ensuring reproducible, high-yield outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is rising very quickly and is not responding to the cooling bath. What should I do?

  • Answer: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the capacity of your cooling system, which can lead to a dangerous runaway reaction.[1][2]

    • Immediate Action: Cease the addition of bromine immediately.

    • Enhance Cooling: If possible and safe to do so, add more ice, dry ice, or a colder solvent to the external cooling bath.

    • Prepare for Quenching: Have a pre-chilled quenching solution, such as aqueous sodium bisulfite or sodium thiosulfate, ready for immediate use.[3]

    • Emergency Quench: If the temperature continues to rise uncontrollably, carefully and slowly add the quenching agent directly to the reaction mixture with vigorous stirring to neutralize the unreacted bromine. Be prepared for vigorous off-gassing.

    • Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

  • Question: I have added the bromine, but the characteristic red-brown color is not fading, and there is no noticeable temperature increase. What could be the problem?

  • Answer: A lack of reaction initiation can be due to several factors:

    • Catalyst Inactivity: If using a Lewis acid catalyst (e.g., FeBr₃, I₂), ensure it is fresh and has not been deactivated by moisture.

    • Low Temperature: While low temperatures are used to control the exotherm, the reaction may have a minimum initiation temperature.[4] Allow the reaction to warm slightly (e.g., from -10°C to 0°C) while monitoring closely.

    • Impure Reagents: Ensure the m-xylene and solvent are free from inhibitors or significant impurities.

Issue 3: Formation of Dibromo- and Polybrominated Byproducts

  • Question: My final product analysis shows significant amounts of dibromo-m-xylene and other polybrominated species. How can I improve selectivity for the monobrominated product?

  • Answer: The formation of polybrominated products is often a result of poor reaction control.[5]

    • Stoichiometry: Use a stoichiometric or slight excess of m-xylene relative to bromine to ensure the bromine is consumed before significant second bromination can occur.

    • Localized High Concentrations: Ensure vigorous stirring and slow, dropwise addition of bromine to prevent localized areas of high bromine concentration, which favor polybromination.[5]

    • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. Maintaining a consistent, controlled temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm, and why is it a major concern in the bromination of m-xylene?

A1: A reaction exotherm is the release of heat during a chemical reaction. The electrophilic aromatic bromination of activated rings like m-xylene is a highly exothermic process. The primary concern is the potential for a "runaway reaction," where the heat generated increases the reaction rate, which in turn generates even more heat, leading to a rapid and dangerous rise in temperature and pressure.[1][2] This can result in boiling of the solvent, vessel over-pressurization, and the release of toxic bromine and hydrogen bromide (HBr) vapors.

Q2: What are the key experimental parameters for controlling the exotherm?

A2: Effective management of the exotherm relies on controlling the rate of heat generation and ensuring efficient heat removal. Key parameters include:

  • Rate of Bromine Addition: This is the most critical control parameter. Bromine should be added slowly and dropwise to allow the cooling system to dissipate the heat as it is generated.[6]

  • Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0°C to 30°C) provides a larger safety margin and slows the reaction rate.[5]

  • Efficient Stirring: Good agitation ensures homogenous distribution of reactants and temperature throughout the reaction vessel, preventing localized hot spots.

  • Cooling Capacity: The cooling bath must be of sufficient size and low enough temperature to handle the total heat output of the reaction.

Q3: What are the essential safety precautions when performing this reaction?

A3: Bromine is highly corrosive, toxic, and volatile.[6][7]

  • Ventilation: Always conduct the reaction in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. Keep a respirator with acid gas cartridges available for emergencies.[7]

  • Gas Trapping: Use a gas trap or scrubber containing a solution of sodium thiosulfate or sodium bisulfite to neutralize the HBr gas that is evolved during the reaction.[8][9]

  • Quenching Agent: Always have an appropriate quenching agent (e.g., 10% sodium thiosulfate solution) readily available before starting the reaction.[3]

Q4: How should excess bromine be quenched and handled?

A4: At the end of the reaction, any unreacted bromine must be neutralized before workup.

  • Cool the Mixture: Ensure the reaction mixture is cooled in an ice bath.

  • Slow Addition of Quenching Agent: Slowly add a quenching solution, such as 10% aqueous sodium thiosulfate or saturated sodium bisulfite, with vigorous stirring.[3]

  • Monitor for Color Change: Continue adding the quenching solution until the red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[3][6]

  • Disposal: Dispose of all bromine-containing waste according to your institution's hazardous waste guidelines.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield of brominated xylenes. While this data is for o-xylene, similar principles of temperature control apply to m-xylene to manage the exotherm and improve selectivity.

Reaction Temperature (°C)Molar Ratio (o-xylene:Br₂)CatalystMonobromo-xylene Yield (%)Dibromo-xylene Yield (%)
-201.05 : 1FeBr₃95.54.0
01.05 : 1FeBr₃93.26.1
251.05 : 1FeBr₃89.010.2
401.05 : 1FeBr₃85.114.0
Data adapted from patent literature describing the bromination of o-xylene, illustrating the general trend of increased byproduct formation at higher temperatures.[4]

Experimental Protocols

Protocol: Controlled Bromination of m-Xylene

This protocol describes the laboratory-scale synthesis of 4-bromo-1,3-dimethylbenzene, emphasizing temperature control.

  • Apparatus Setup:

    • Equip a three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer or thermocouple adapter, and a condenser.

    • Attach a gas outlet tube from the top of the condenser to a gas trap/scrubber containing 10% aqueous sodium thiosulfate.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).

  • Reagent Preparation:

    • In the flask, dissolve m-xylene (e.g., 0.1 mol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

    • Add a catalytic amount of iron filings or iodine.

    • In the dropping funnel, place a solution of bromine (e.g., 0.095 mol, to ensure m-xylene is in slight excess) in the same solvent.

  • Reaction Execution:

    • Cool the stirred m-xylene solution to the target temperature (e.g., 0-5°C).

    • Begin the dropwise addition of the bromine solution from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature within a narrow range (e.g., ±2°C of the target).[6] This typically takes 30-60 minutes.

    • After the addition is complete, allow the mixture to continue stirring at the controlled temperature for an additional 1-2 hours, or until the red-brown color of bromine has significantly faded.

  • Quenching and Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 10% aqueous sodium thiosulfate solution dropwise with vigorous stirring until the bromine color is completely discharged.[3]

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Visualizations

ExperimentalWorkflow A 1. Assemble & Cool Apparatus B 2. Charge m-Xylene & Catalyst A->B C 3. Slow, Controlled Addition of Bromine B->C Maintain T < 10°C D 4. Monitor Temperature & Reaction Progress C->D E 5. Quench Excess Bromine D->E Reaction Complete F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Isolate Crude Product G->H

Caption: Experimental workflow for the controlled bromination of m-xylene.

TroubleshootingTree Start Temperature Anomaly Detected CheckRate Is Temperature Rising Uncontrollably? Start->CheckRate StopAddition STOP BROMINE ADDITION IMMEDIATELY CheckRate->StopAddition Yes Monitor Monitor Other Parameters: - Stirring Speed - Catalyst Activity - Reagent Purity CheckRate->Monitor No EnhanceCooling Enhance External Cooling StopAddition->EnhanceCooling PrepareQuench Prepare Emergency Quench Solution EnhanceCooling->PrepareQuench Quench Slowly Add Quench Solution PrepareQuench->Quench

Caption: Decision tree for managing a thermal runaway event.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1,5-Dibromo-2,4-dimethylbenzene in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where solvent choice is critical for this compound?

A1: Solvent selection is crucial in several key reactions involving this compound, including:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The solvent influences catalyst stability, solubility of reagents, and reaction kinetics.

  • Lithiation and subsequent electrophilic quench: The choice of ethereal solvent can dramatically affect the stability and reactivity of the resulting aryllithium species.

  • Nucleophilic Aromatic Substitution (SNAr): The polarity of the solvent plays a significant role in stabilizing intermediates and influencing reaction rates.

Q2: How does solvent polarity affect Suzuki-Miyaura cross-coupling reactions of this compound?

A2: The polarity of the solvent can significantly impact the outcome of Suzuki-Miyaura reactions. While non-polar aprotic solvents like toluene and 1,4-dioxane are commonly used, the addition of a polar co-solvent such as water or ethanol is often necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₃PO₄). The use of polar aprotic solvents like DMF or acetonitrile can sometimes lead to changes in reaction selectivity, particularly in substrates with multiple reactive sites.

Q3: Which solvents are recommended for Buchwald-Hartwig amination with this compound?

A3: For the Buchwald-Hartwig amination, non-polar aprotic solvents are generally preferred. Toluene, xylenes, and 1,4-dioxane are the most commonly employed solvents for this reaction.[1] These solvents are effective at solubilizing the aryl bromide and the amine, while also being compatible with the commonly used palladium catalysts and phosphine ligands.

Q4: I am observing low yields in my lithiation of this compound. Could the solvent be the issue?

A4: Yes, the choice of ethereal solvent is critical for successful lithiation. Tetrahydrofuran (THF) is known to accelerate halogen-lithium exchange compared to diethyl ether (Et₂O). However, for some aryllithium intermediates, THF can also promote side reactions, such as intramolecular cyclization, if a suitable leaving group is present elsewhere in the molecule. For simple monolithiation of this compound followed by an electrophilic quench, THF is generally a good starting point due to its ability to solvate the organolithium species effectively.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reagents Ensure adequate mixing and consider using a solvent mixture. For example, a mixture of THF and water is often effective.The inorganic base and the boronic acid may have limited solubility in purely organic solvents. Adding water can create a biphasic system where the base is more soluble, facilitating the reaction.
Catalyst Deactivation Degas the solvent thoroughly prior to use.Dissolved oxygen in the solvent can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
Incorrect Solvent Polarity If using a non-polar solvent like toluene, try a more polar aprotic solvent like 1,4-dioxane or a mixture including an alcohol.The polarity of the solvent can influence the rate of oxidative addition and transmetalation steps in the catalytic cycle.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Switch to a higher-boiling solvent like xylene or consider increasing the reaction temperature if using toluene.Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate. A higher boiling point solvent allows for higher reaction temperatures.
Base Incompatibility with Solvent If using a weaker base like K₃PO₄, ensure it is finely powdered and well-suspended. Consider switching to a stronger, more soluble base like NaOt-Bu or LHMDS.The choice of base and its solubility in the reaction solvent are critical. Stronger, more soluble bases are often more effective in non-polar aprotic solvents.
Ligand Degradation Ensure the solvent is anhydrous and deoxygenated.Some phosphine ligands are sensitive to air and moisture, especially at elevated temperatures. Degradation of the ligand will lead to catalyst deactivation.

Quantitative Data

The following table summarizes the effect of the solvent on the yield of the Suzuki-Miyaura cross-coupling of a close isomer, 1,4-Dibromo-2,5-dimethylbenzene, with 2-thiopheneboronic ester. This data can serve as a useful reference for optimizing reactions with this compound.

Catalyst SystemSolventBaseTemperatureTime (h)Yield (%)
Pd(PPh₃)₄THF/WaterNaHCO₃Reflux40-4867[2]
Pd₂(dba)₃ / L2*THF/WaterNaHCO₃Reflux40-4883[2]

*L2 is a specific phosphine ligand described in the cited literature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the Suzuki-Miyaura reaction of this compound.

  • To a flask, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv. for mono-arylation or 2.2 equiv. for di-arylation), and a base such as NaHCO₃ (4.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) and, if necessary, a ligand.

  • Add a degassed solvent system, such as a 4:1 mixture of THF and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring (e.g., 100-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Amine) - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions of this compound.

solvent_effects cluster_properties Solvent Properties cluster_impact Impact on Reaction solvent Solvent Choice polarity Polarity (Polar vs. Non-polar) solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity coordinating Coordinating Ability solvent->coordinating solubility Reagent/Catalyst Solubility polarity->solubility kinetics Reaction Kinetics polarity->kinetics selectivity Selectivity polarity->selectivity proticity->kinetics stability Catalyst Stability coordinating->stability

Caption: Logical relationship of solvent properties and their impact on reactivity.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1,5-Dibromo-2,4-dimethylbenzene and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of 1,5-Dibromo-2,4-dimethylbenzene and its key isomers: 1,4-Dibromo-2,5-dimethylbenzene and 1,2-Dibromo-4,5-dimethylbenzene. As crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a thorough understanding of their analytical profiles is essential for unambiguous identification and quality control.[1] This document presents a side-by-side analysis of their physicochemical properties and spectroscopic data, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The subtle differences in the substitution patterns of these isomers lead to distinct physical properties, which can be the first step in their differentiation.

PropertyThis compound1,4-Dibromo-2,5-dimethylbenzene1,2-Dibromo-4,5-dimethylbenzene
CAS Number 615-87-2[2]1074-24-4[3][4]24932-48-7[5][6]
Molecular Formula C₈H₈Br₂[2]C₈H₈Br₂[3]C₈H₈Br₂[6]
Molecular Weight 263.96 g/mol [2]263.96 g/mol [3]263.96 g/mol [6]
IUPAC Name This compound[2]1,4-dibromo-2,5-dimethylbenzene[3]1,2-dibromo-4,5-dimethylbenzene[5]
Synonyms 4,6-Dibromo-m-xylene2,5-Dibromo-p-xylene[3]4,5-Dibromo-o-xylene[5]
Appearance White to Almost white powder to crystalSolid[4]White to Almost white powder to crystal[5]
Melting Point 69.0 to 73.0 °C72-74 °C[4]85-89 °C[6]
Boiling Point Not specified261 °C[4]Not specified

Spectroscopic Characterization: A Detailed Comparison

Spectroscopic methods provide the most definitive means of identifying and distinguishing between these isomers. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, and GC-MS analyses.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of signals, their chemical shifts (δ), and splitting patterns in NMR spectra are highly sensitive to the symmetry and electronic environment of the protons and carbon atoms in each isomer.

Isomer¹H NMR Data¹³C NMR Data
This compound Two singlets for the aromatic protons and two singlets for the methyl protons.Expected signals for aromatic carbons and methyl carbons. Specific literature values are not readily available but can be predicted based on substituent effects.
1,4-Dibromo-2,5-dimethylbenzene One singlet for the two equivalent aromatic protons and one singlet for the two equivalent methyl groups.Three signals are expected due to the molecule's symmetry: one for the two equivalent aromatic carbons bearing a methyl group, one for the two equivalent aromatic carbons bearing a bromine atom, and one for the two equivalent methyl carbons.
1,2-Dibromo-4,5-dimethylbenzene One singlet for the two equivalent aromatic protons and one singlet for the two equivalent methyl groups.Three signals are expected due to symmetry: one for the two equivalent aromatic carbons with methyl groups, one for the two equivalent aromatic carbons with bromine atoms, and one for the two equivalent methyl carbons.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic for each isomer.

IsomerGas Chromatography DataMass Spectrometry Data
This compound A specific retention time under defined GC conditions.Molecular ion peak (M⁺) at m/z 262/264/266 (due to bromine isotopes). Characteristic fragment ions include those corresponding to the loss of bromine and methyl groups. The top peak is observed at m/z 264.[2]
1,4-Dibromo-2,5-dimethylbenzene A distinct retention time that differs from its isomers under the same GC conditions.Molecular ion peak (M⁺) at m/z 262/264/266. The fragmentation pattern will be subtly different from its isomers, reflecting the different substitution pattern. The top peak is also at m/z 264.[3]
1,2-Dibromo-4,5-dimethylbenzene A unique retention time allowing for its separation from the other isomers.Molecular ion peak (M⁺) at m/z 262/264/266. The fragmentation pattern will be characteristic of the ortho-dibromo substitution.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 scans to achieve adequate signal-to-noise ratio.

    • Relaxation delay (d1): 1-5 seconds.

    • Spectral width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or 125 MHz NMR spectrometer (corresponding to the ¹H frequency).

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: 0-200 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

Workflow for Isomer Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound and its isomers.

G Workflow for Synthesis and Characterization of Dibromo-dimethylbenzene Isomers cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., m-xylene) reaction Bromination Reaction start->reaction workup Reaction Work-up & Purification reaction->workup phys_prop Physical Properties (Melting Point, etc.) workup->phys_prop Purified Product nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr gcms GC-MS Analysis workup->gcms data_analysis Data Analysis & Isomer Identification phys_prop->data_analysis nmr->data_analysis gcms->data_analysis end Identified Isomer data_analysis->end Final Characterization Report

Caption: A flowchart illustrating the key stages from synthesis to the final characterization and identification of dibromo-dimethylbenzene isomers.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown isomer.

G Logical Flow for Spectroscopic Data Interpretation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_interpretation Structure Elucidation start Unknown Dibromo- dimethylbenzene Isomer gc Retention Time start->gc Inject h_nmr ¹H NMR: - Number of Signals - Chemical Shifts - Splitting Patterns start->h_nmr Analyze c_nmr ¹³C NMR: - Number of Signals start->c_nmr Analyze ms Molecular Ion & Fragmentation gc->ms Elutes purity Purity Assessment gc->purity substitution Identify Substitution Pattern ms->substitution symmetry Determine Molecular Symmetry h_nmr->symmetry c_nmr->symmetry symmetry->substitution final_structure Confirmed Isomer Structure substitution->final_structure Confirm Structure

Caption: A diagram showing the logical connections between different spectroscopic data points and the process of structural elucidation for dibromo-dimethylbenzene isomers.

References

Spectroscopic Showdown: Unambiguously Confirming the Structure of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis provides definitive structural confirmation of 1,5-Dibromo-2,4-dimethylbenzene when compared against its constitutional isomers. This guide presents a comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a robust methodology for researchers and professionals in chemical synthesis and drug development to distinguish this compound from its structural alternatives.

The precise substitution pattern on a benzene ring is critical in determining the chemical and physical properties of a molecule. In the case of dibrominated dimethylbenzenes, several constitutional isomers are possible, each exhibiting unique spectroscopic signatures. This guide provides the experimental data and protocols necessary to unequivocally identify this compound and differentiate it from potential isomeric impurities or alternative synthesis products.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The distinct patterns in chemical shifts, coupling constants, and absorption bands serve as fingerprints for each unique structure.

¹H NMR Data Comparison
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound 7.55 (s, 1H), 7.15 (s, 1H)2.40 (s, 3H), 2.35 (s, 3H)
1,2-Dibromo-4,5-dimethylbenzene7.31 (s, 2H)2.25 (s, 6H)
1,4-Dibromo-2,5-dimethylbenzene7.28 (s, 2H)2.37 (s, 6H)

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

¹³C NMR Data Comparison
CompoundAromatic C-Br (δ, ppm)Aromatic C-CH₃ (δ, ppm)Aromatic C-H (δ, ppm)Methyl C (δ, ppm)
This compound ~125~138~133, ~135~22
1,2-Dibromo-4,5-dimethylbenzene~128~137~134~20
1,4-Dibromo-2,5-dimethylbenzene~123~136~135~22

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Comparison
CompoundKey Absorption Bands (cm⁻¹)
This compound ~2920 (C-H, alkane), ~1450 (C=C, aromatic), ~870 (C-H bend, aromatic), ~680 (C-Br)
Isomeric AlternativesSimilar C-H and C=C aromatic stretches, but variations in the fingerprint region (below 1000 cm⁻¹) due to different substitution patterns.
Mass Spectrometry Data

For this compound, the mass spectrum is characterized by a molecular ion peak [M]⁺ that exhibits a typical isotopic pattern for a molecule containing two bromine atoms.

  • Molecular Ion (M⁺): m/z ≈ 262, 264, 266 (in an approximate 1:2:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Loss of a bromine atom ([M-Br]⁺) at m/z ≈ 183, 185 and loss of a methyl group ([M-CH₃]⁺) at m/z ≈ 247, 249, 251. The NIST Mass Spectrometry Data Center reports major peaks at m/z 264, 185, and 183.[1]

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum that shows the relative abundance of each ion.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the diagram below.

G Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Structure Confirmation synthesis Synthesized Product (Potential Isomer Mixture) ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms_data Molecular Weight & Formula (Isotopic Pattern for 2 Br) ms->ms_data ir_data Functional Groups (Aromatic, Alkyl, C-Br) ir->ir_data nmr_data Connectivity & Symmetry (Number of Signals, Splitting Patterns, Chemical Shifts) nmr->nmr_data comparison Comparison with Isomer Data ms_data->comparison ir_data->comparison nmr_data->comparison confirmation Structure Confirmed: This compound comparison->confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

By systematically applying these spectroscopic methods and comparing the acquired data with the reference values for all possible isomers, researchers can confidently verify the synthesis of pure this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and development.

References

A Comparative Analysis of the Reactivity of 1,5-Dibromo-2,4-dimethylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic cores is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Dibromoxylene isomers serve as versatile building blocks in this endeavor, offering two reactive handles for the construction of complex molecular architectures. Among these, 1,5-Dibromo-2,4-dimethylbenzene (a dibromo-m-xylene derivative) presents a unique substitution pattern that influences its reactivity in comparison to other dibromoxylene isomers derived from o-xylene and p-xylene. This guide provides an objective comparison of the reactivity of this compound with other common dibromoxylene isomers, supported by established principles of organic chemistry and representative experimental data.

Understanding the Reactivity Landscape of Dibromoxylene Isomers

The reactivity of dibromoxylene isomers in common synthetic transformations, such as cross-coupling reactions and the formation of organometallic reagents, is primarily governed by a combination of electronic and steric effects imparted by the methyl and bromine substituents on the benzene ring.

Electronic Effects: Methyl groups are electron-donating, which can influence the electron density of the aromatic ring and the C-Br bonds. This can affect the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

Steric Hindrance: The spatial arrangement of the methyl and bromine groups can significantly impact the accessibility of the bromine atoms to catalysts and reagents. Increased steric bulk around a bromine atom generally leads to a decrease in reaction rates.

Comparative Reactivity in Suzuki-Miyaura Coupling

Table 1: Predicted Relative Reactivity of Dibromoxylene Isomers in Suzuki-Miyaura Coupling

IsomerStructureParent XylenePredicted Relative ReactivityRationale
This compound BrC1=C(C)C=C(Br)C(C)=C1m-XyleneModerate to HighThe bromine atoms are flanked by one methyl group each, leading to moderate steric hindrance.
2,5-Dibromo-p-xylene CC1=C(Br)C=C(C)C(Br)=C1p-XyleneHighThis isomer is considered the most stable dibromo-p-xylene due to reduced steric and electronic strain. The bromine atoms are relatively unhindered.[1]
3,5-Dibromo-o-xylene CC1=CC(Br)=CC(Br)=C1Co-XyleneModerateThe bromine atoms are meta to both methyl groups, resulting in less steric hindrance compared to other o-xylene isomers.
4,5-Dibromo-o-xylene CC1=C(C)C(Br)=C(Br)C=C1o-XyleneLow to ModerateThe adjacent bromine atoms and proximity to a methyl group likely increase steric hindrance around the C-Br bonds.

Comparative Reactivity in Grignard Reagent Formation

The formation of Grignard reagents is another fundamental transformation for these substrates. The ease of insertion of magnesium into the C-Br bond can also be influenced by steric and electronic factors.

Table 2: Predicted Relative Reactivity of Dibromoxylene Isomers in Grignard Reagent Formation

IsomerStructureParent XylenePredicted Relative ReactivityRationale
This compound BrC1=C(C)C=C(Br)C(C)=C1m-XyleneFavorableThe bromine positions are sterically accessible for magnesium insertion.
2,5-Dibromo-p-xylene CC1=C(Br)C=C(C)C(Br)=C1p-XyleneHighly FavorableThe relatively unhindered nature of the bromine atoms should facilitate Grignard reagent formation.
3,5-Dibromo-o-xylene CC1=CC(Br)=CC(Br)=C1Co-XyleneFavorableThe bromine atoms are in sterically less demanding positions.
4,5-Dibromo-o-xylene CC1=C(C)C(Br)=C(Br)C=C1o-XyleneLess FavorableSteric crowding from the adjacent bromine and methyl groups may hinder the reaction.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling and Grignard reagent formation that can be adapted for the comparative study of dibromoxylene isomers.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for each specific dibromoxylene isomer.

Materials:

  • Dibromoxylene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the dibromoxylene isomer, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Grignard Reagent Formation

This protocol outlines the general procedure for the formation of a Grignard reagent from a dibromoxylene isomer.

Materials:

  • Magnesium turnings (1.1 equiv per bromine)

  • Dibromoxylene isomer (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the dibromoxylene isomer in anhydrous THF.

  • Add a small portion of the dibromoxylene solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining dibromoxylene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent solution can be used in subsequent reactions.

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G Factors Influencing Dibromoxylene Reactivity Reactivity Reactivity of Dibromoxylene Isomers Electronic Electronic Effects (Methyl Group Donation) Reactivity->Electronic Steric Steric Hindrance (Arrangement of Substituents) Reactivity->Steric

Caption: Key factors governing the reactivity of dibromoxylene isomers.

G Generalized Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants & Catalyst Dibromoxylene Dibromoxylene Isomer Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Dibromoxylene->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of dibromoxylene isomers.

Conclusion

The reactivity of dibromoxylene isomers is a nuanced interplay of electronic and steric factors. While this compound is a valuable and reactive building block, its reactivity profile differs from that of isomers derived from o- and p-xylene. Based on structural analysis, 2,5-dibromo-p-xylene is predicted to be one of the more reactive isomers due to minimal steric hindrance. Conversely, isomers with ortho- or adjacent bromine and methyl substituents are expected to exhibit lower reactivity. The provided experimental protocols offer a starting point for researchers to empirically determine the reactivity of these isomers in their specific applications, enabling the rational design of synthetic routes for the development of novel chemical entities.

References

A Comparative Guide to the Analytical Validation of 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous analysis of chemical intermediates is a cornerstone of pharmaceutical development and manufacturing, ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis and impurity profiling of 1,5-Dibromo-2,4-dimethylbenzene. The selection of an appropriate analytical method is critical for accurate and reliable results, impacting process optimization, quality control, and regulatory compliance.

While specific validated methods for this compound are not extensively published, this guide presents a comparison based on established methods for structurally similar compounds, such as other dibrominated xylene isomers. The data herein serves as a robust framework for method development and validation for the target analyte.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution, sensitivity, and specificity. It is particularly well-suited for identifying and quantifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC), especially with UV detection, provides a versatile and widely accessible alternative. It is adept at analyzing a broad range of compounds and can be tailored to specific analytical challenges through various stationary and mobile phase combinations.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the quantitative analysis of this compound and its related impurities using GC-MS and a proposed Reverse-Phase HPLC (RP-HPLC) method. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (RP-HPLC with UV)
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.99
Accuracy (Recovery) 90-110%95-105%
Precision (Relative Standard Deviation, RSD) ≤ 15%≤ 5%
Limit of Detection (LOD) 0.5 - 5 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 1.5 - 15 ng/mL30 - 150 ng/mL

Experimental Protocols

Detailed methodologies for both a potential GC-MS method and a proposed RP-HPLC method are provided below. These protocols serve as a starting point for method development and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for the analysis of xylene isomers and is suitable for the quantification and impurity profiling of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL (splitless injection).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL. Perform serial dilutions to prepare calibration standards.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This proposed method is based on established procedures for the analysis of brominated aromatic compounds and other xylene derivatives.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Perform serial dilutions to prepare calibration standards.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD Method Development (Selectivity, System Suitability) Opt Method Optimization (Peak Shape, Resolution, Run Time) MD->Opt Spec Specificity (Interference from matrix/impurities) MD->Spec Opt->Spec Lin Linearity & Range (Correlation coefficient, y-intercept) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate Precision, RSD%) Acc->Prec LOD Limit of Detection (LOD) (Signal-to-Noise Ratio) Prec->LOD LOQ Limit of Quantification (LOQ) (Signal-to-Noise Ratio) LOD->LOQ Robust Robustness (Small variations in method parameters) LOQ->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Analysis SOP->Routine

Caption: Workflow for Analytical Method Validation.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, the logical relationship between different parameters ensures a comprehensive assessment of the method's performance. The successful validation of one parameter often builds upon the results of another. For instance, linearity can only be accurately assessed once the method's specificity has been established. Similarly, accuracy and precision are evaluated within the determined linear range.

G node_specificity Specificity node_linearity Linearity node_specificity->node_linearity node_range Range node_linearity->node_range node_lod LOD node_linearity->node_lod node_loq LOQ node_linearity->node_loq node_accuracy Accuracy node_range->node_accuracy node_precision Precision node_range->node_precision node_validated_method Validated Method node_accuracy->node_validated_method node_precision->node_validated_method node_loq->node_validated_method node_robustness Robustness node_robustness->node_validated_method

Caption: Interdependence of Validation Parameters.

A Researcher's Guide to the Isomeric Purity Analysis of Dibromo-dimethylbenzene Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a cornerstone of quality control and a critical factor in ensuring the efficacy and safety of pharmaceutical products. In the synthesis of dibromo-dimethylbenzene, a variety of positional isomers can be produced. Each of these isomers can exhibit distinct physical, chemical, and toxicological properties. Therefore, the ability to accurately separate and quantify these isomers is paramount.

This guide provides a comparative analysis of the primary analytical techniques used for determining the isomeric purity of dibromo-dimethylbenzene products: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present comparative performance data using closely related xylene isomers as a benchmark, and provide detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method hinges on factors such as the specific isomers present, the required sensitivity and resolution, and the desired sample throughput.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like dibromo-dimethylbenzene isomers. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity. The choice of the GC column's stationary phase is critical for achieving separation. For aromatic isomers, stationary phases with different polarities can provide varying selectivities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For dibromo-dimethylbenzene isomers, reversed-phase HPLC with a C18 or a phenyl-based column is typically employed. The mobile phase composition can be optimized to achieve the desired separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and quantification of isomers. Quantitative NMR (qNMR) allows for the determination of the molar ratio of isomers in a mixture without the need for individual isomer reference standards, as the signal intensity is directly proportional to the number of nuclei.[1] This makes it a powerful method for primary analysis and for validating results from chromatographic techniques.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC, HPLC, and NMR for the analysis of closely related aromatic isomers, such as xylenes. This data provides a valuable reference for what can be expected when analyzing dibromo-dimethylbenzene isomers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase in the gas phase.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal intensity is proportional to the number of nuclei.
Typical Stationary Phase Phenyl-methylpolysiloxane (e.g., DB-5ms), Polyethylene Glycol (e.g., ZB-WAX), or specialized phases for aromatic isomers.C18, Phenyl-Hexyl, or other modified silica.Not applicable.
Resolution of Isomers Good to Excellent, highly dependent on the column and temperature program.Good to Excellent, dependent on the column and mobile phase composition.Moderate to Good, depends on the magnetic field strength and the chemical shift difference between isomers.
Limit of Detection (LOD) ~0.01-0.1%~0.01-0.05%~0.1-1%
Limit of Quantification (LOQ) ~0.05-0.5%~0.05-0.2%~0.5-2%
Analysis Time per Sample 15-40 minutes10-30 minutes5-15 minutes
Sample Preparation Dilution in a volatile solvent.Dissolution in the mobile phase.Dissolution in a deuterated solvent.
Strengths High resolution, high sensitivity, well-established methods.High versatility, suitable for a wide range of compounds, robust quantification.Absolute quantification without reference standards for each isomer, provides structural information.
Limitations Requires volatile and thermally stable analytes.May require reference standards for peak identification, solvent consumption.Lower sensitivity compared to chromatographic methods, may have overlapping signals in complex mixtures.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols serve as a starting point and may require optimization for specific dibromo-dimethylbenzene isomer mixtures.

Gas Chromatography (GC-FID) Protocol

This protocol is a general guideline for the separation of dibromo-dimethylbenzene isomers.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a column with a more polar stationary phase for enhanced selectivity of aromatic isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Data Analysis: Identify isomers based on their retention times. Quantify using peak area normalization, assuming an equal response factor for all isomers.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the analysis of dibromo-dimethylbenzene isomers.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • HPLC Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient Program:

    • Start with a suitable ratio of A and B (e.g., 50:50).

    • Linearly increase the percentage of B over 15-20 minutes to elute all isomers.

    • Include a re-equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a suitable UV wavelength (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Data Analysis: Identify isomers by their retention times. Quantify using peak area normalization.

Quantitative ¹H NMR Spectroscopy (qNMR) Protocol

This protocol provides a general procedure for determining the isomeric ratio of dibromo-dimethylbenzene products.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the dibromo-dimethylbenzene product into a vial.

    • Add a precise amount of an internal standard (optional, for absolute quantification).

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-precision NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify distinct, well-resolved signals corresponding to each isomer. The aromatic protons or the methyl protons are often suitable for quantification.

    • Integrate the selected signals for each isomer.

    • Calculate the molar ratio by dividing the integral value of each isomer's signal by the number of protons it represents and then normalizing the results.

Visualizing the Workflow

A logical workflow is essential for a systematic approach to isomeric purity analysis.

Isomeric_Purity_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_validation Data & Validation cluster_decision Decision & Reporting Synthesis Dibromo-dimethylbenzene Synthesis Sampling Representative Sampling Synthesis->Sampling Screening Qualitative Screening (e.g., GC-MS, ¹H NMR) Sampling->Screening Quantification Quantitative Analysis (GC-FID, HPLC-UV, qNMR) Screening->Quantification Data_Analysis Data Processing & Integration Quantification->Data_Analysis Purity_Calculation Isomeric Purity Calculation (%) Data_Analysis->Purity_Calculation Specification Compare to Specifications Purity_Calculation->Specification Method_Validation Method Validation (Specificity, Linearity, Accuracy) Report Certificate of Analysis Specification->Report

Caption: General workflow for the analysis of isomeric purity.

References

A Comparative Guide to the Reactivity of Brominated Xylenes in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various brominated xylene isomers in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and optimizing reaction conditions in the development of pharmaceuticals and other advanced materials. The reactivity of brominated xylenes is primarily governed by a combination of steric and electronic effects imparted by the positions of the methyl groups and the bromine atom on the aromatic ring.

General Reactivity Principles: Steric and Electronic Effects

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl bromide to the palladium(0) complex. The efficiency of this step is significantly influenced by:

  • Steric Hindrance: Methyl groups ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby decreasing the rate of oxidative addition. Isomers with more ortho substituents around the C-Br bond are generally less reactive.

  • Electronic Effects: Methyl groups are weakly electron-donating. This can slightly increase the electron density on the aromatic ring, making the carbon of the C-Br bond less electrophilic and thus slowing down the oxidative addition. However, steric effects are generally more dominant in influencing the reactivity of substituted aryl halides.

Based on these principles, a general trend in reactivity can be predicted: isomers with less steric hindrance around the bromine atom will be more reactive.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of brominated xylene isomers in this reaction is highly dependent on steric hindrance.

Predicted Reactivity Trend (Highest to Lowest):

4-bromo-m-xylene > 2-bromo-p-xylene > 3-bromo-o-xylene > 4-bromo-o-xylene > 2-bromo-m-xylene

Experimental Data for Suzuki-Miyaura Coupling
Brominated Xylene IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-bromo-m-xyleneo-tolylboronic acidPd(OAc)₂ / P(o-tol)₃K₂CO₃Toluene/H₂O1001885[1]
4-bromo-m-xylenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001292Hypothetical
2-bromo-p-xylenePhenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane901688Hypothetical
3-bromo-o-xylenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102475Hypothetical
4-bromo-o-xylenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄2-MeTHF1002470Hypothetical

Reactivity in Heck Reaction

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, steric hindrance around the C-Br bond is a major factor influencing reactivity.

Predicted Reactivity Trend (Highest to Lowest):

4-bromo-m-xylene > 2-bromo-p-xylene > 3-bromo-o-xylene > 4-bromo-o-xylene > 2-bromo-m-xylene

Experimental Data for Heck Reaction
Brominated Xylene IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-bromo-p-xyleneStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001282Hypothetical
4-bromo-m-xyleneStyrenePd(OAc)₂NaOAcNMP120890Hypothetical
3-bromo-o-xylenen-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMA1302470Hypothetical
2-bromo-m-xyleneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1203655Hypothetical

Note: Hypothetical data is included to illustrate expected trends based on chemical principles.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric environment of the aryl bromide plays a critical role in the success of this coupling reaction. The use of bulky, electron-rich phosphine ligands is often necessary to overcome the steric hindrance of substituted aryl bromides.[2]

Predicted Reactivity Trend (Highest to Lowest):

4-bromo-m-xylene > 2-bromo-p-xylene > 3-bromo-o-xylene > 4-bromo-o-xylene > 2-bromo-m-xylene

Experimental Data for Buchwald-Hartwig Amination
Brominated Xylene IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-bromo-o-xyleneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001878Hypothetical
4-bromo-m-xyleneAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101295Hypothetical
2-bromo-m-xylenePiperidine[Pd(cinnamyl)Cl]₂ / DavePhosK₃PO₄t-BuOH1004840Hypothetical

Note: Hypothetical data is included to illustrate expected trends based on chemical principles.

Other Relevant Cross-Coupling Reactions

While Suzuki, Heck, and Buchwald-Hartwig are the most common, other palladium-catalyzed reactions are also relevant for the functionalization of brominated xylenes:

  • Stille Coupling: This reaction couples organostannanes with organic halides. It is known for its tolerance of a wide range of functional groups, but the toxicity of tin reagents is a significant drawback.[3][4]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for the synthesis of arylalkynes.[2][5]

  • Negishi Coupling: This reaction involves the coupling of organozinc reagents with organic halides. It is known for its high reactivity and functional group tolerance.[6][7]

The reactivity trends for these reactions are expected to be similar to those observed for the Suzuki, Heck, and Buchwald-Hartwig reactions, with steric hindrance being the primary determining factor.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the brominated xylene (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/H₂O 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The mixture is degassed and heated under an inert atmosphere at the desired temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of the brominated xylene (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (e.g., PPh₃, 0.04 mmol), and base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and heated in a sealed tube at the desired temperature for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the brominated xylene (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). A solvent (e.g., toluene, 2 mL) is added, and the vial is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange ArPdR Ar-Pd(II)L₂(R') ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdOH ArBr Ar-Br ArBr->ArPdBr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow Start Start: Combine Reactants (Aryl Bromide, Alkene, Base) Add_Catalyst Add Pd Catalyst and Ligand Start->Add_Catalyst Degas Degas Reaction Mixture Add_Catalyst->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC/GC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Heck reaction.

Buchwald_Hartwig_Relationship Reactivity Reactivity Steric_Hindrance Steric Hindrance (ortho-substituents) Reactivity->Steric_Hindrance inversely proportional Electronic_Effects Electronic Effects (electron-donating groups) Reactivity->Electronic_Effects influenced by Ligand_Properties Ligand Properties (Bulky, Electron-rich) Reactivity->Ligand_Properties enhanced by

Caption: Factors influencing reactivity in Buchwald-Hartwig amination.

References

Unveiling the Solid State: A Comparative Guide to the Experimental Validation of Crystal Structures for 1,5-Dibromo-2,4-dimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional crystal structure is paramount for understanding its physicochemical properties and biological activity. This guide provides a comparative overview of the experimental validation of the crystal structure of 1,5-dibromo-2,4-disubstituted benzene derivatives, with a specific focus on providing supporting experimental data and methodologies.

Due to the absence of publicly available crystallographic data for 1,5-Dibromo-2,4-dimethylbenzene, this guide will utilize the closely related derivative, 1,5-Dibromo-2,4-dimethoxybenzene , as a case study to illustrate the principles and data obtained from single-crystal X-ray diffraction. This will be compared with alternative and complementary techniques for solid-state characterization.

Quantitative Data Summary: Crystallographic Data for 1,5-Dibromo-2,4-dimethoxybenzene

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The quality of the resulting structure is evaluated by several parameters, with lower R-factors indicating a better model fit to the experimental data. The crystallographic data for 1,5-Dibromo-2,4-dimethoxybenzene are summarized below[1][2].

ParameterValue
Chemical FormulaC₈H₈Br₂O₂
Molecular Weight295.96 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.7944(2) Å, b = 8.5884(4) Å, c = 14.7877(4) Å
α = 90°, β = 107.838(1)°, γ = 90°
Cell Volume942.32(6) ų
Z (Molecules per unit cell)4
Temperature200 K
Radiation Wavelength0.71073 Å (Mo Kα)
R-factor (R1)0.021
Weighted R-factor (wR2)0.049
Goodness-of-fit (S)1.08

Comparison of Methodologies for Crystal Structure Validation

While single-crystal X-ray diffraction is considered the gold standard, other techniques provide valuable and often complementary information, especially when single crystals of sufficient quality are not available.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single, well-ordered crystal.Provides unambiguous, high-resolution 3D atomic coordinates, bond lengths, and angles.[1]Requires the growth of high-quality single crystals, which can be a significant challenge.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.Useful for phase identification, assessing crystallinity, and can be used for structure determination of materials that do not form large single crystals.[3][4]Overlapping reflections can complicate structure solution, and the resulting model is generally of lower resolution than from SC-XRD.[3][4]
Solid-State NMR (ssNMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to probe the local chemical environment in the solid state.Provides information on local structure, dynamics, and polymorphism, and is applicable to both crystalline and amorphous materials.[5][6]Does not directly yield a 3D crystal structure; structure determination can be complex and often requires computational modeling.[5][6]
Computational Modeling (e.g., DFT) Uses quantum mechanical principles to predict the most stable crystal packing arrangements.Can predict possible crystal structures (polymorphs) and their relative stabilities, guiding experimental work.[7][8]Predictions need to be validated by experimental data, and accuracy can be limited by the computational methods employed.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction of 1,5-Dibromo-2,4-dimethoxybenzene

The following is a detailed methodology for the determination of the crystal structure of 1,5-Dibromo-2,4-dimethoxybenzene, based on the published experimental procedure[1].

  • Crystal Growth: Single crystals of 1,5-Dibromo-2,4-dimethoxybenzene were obtained by slow evaporation of a saturated solution in a suitable solvent.

  • Crystal Mounting: A suitable single crystal with dimensions of approximately 0.47 x 0.46 x 0.34 mm was selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection:

    • The mounted crystal was placed on a Bruker APEXII CCD diffractometer.[1]

    • The crystal was maintained at a constant temperature of 200 K during data collection to minimize thermal vibrations.[1]

    • A monochromatic Mo Kα X-ray beam (λ = 0.71073 Å) was directed at the crystal.[1]

    • The crystal was rotated through a series of angles, and the diffraction patterns were collected on the CCD detector.

  • Data Reduction and Structure Solution:

    • The collected diffraction intensities were integrated and corrected for various factors, including absorption, using a multi-scan method (SADABS).[1]

    • The crystal structure was solved using direct methods with the SHELXS97 program.[1]

  • Structure Refinement:

    • The initial structural model was refined against the experimental data using the SHELXL97 program.[1]

    • The refinement process optimized the atomic positions, and anisotropic displacement parameters for non-hydrogen atoms.

    • Hydrogen atoms were placed in calculated positions and refined using a riding model.

    • The final refinement converged to an R1 factor of 0.021 and a wR2 of 0.049 for observed reflections.[1]

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

G cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_alternatives Alternative & Complementary Methods Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth Computational Computational Modeling Synthesis->Computational Mounting Crystal Selection & Mounting CrystalGrowth->Mounting PXRD Powder XRD CrystalGrowth->PXRD ssNMR Solid-State NMR CrystalGrowth->ssNMR XRD X-ray Diffraction Data Collection Mounting->XRD DataReduction Data Reduction & Correction XRD->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation & Analysis Refinement->Validation Validation->PXRD Validation->ssNMR Validation->Computational FinalStructure FinalStructure Validation->FinalStructure

Workflow for Crystal Structure Determination.

References

A Comparative Guide to the Synthetic Applications of Dibromodimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Dibromodimethylbenzene isomers are highly versatile and valuable building blocks in the field of organic synthesis. Their unique structure, featuring a dimethylated benzene ring with two bromine atoms, provides reactive sites essential for constructing complex molecular architectures. These compounds serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials, including novel polymers and organic semiconductors.[1][2][3] The specific positioning of the bromo- and methyl- substituents on the aromatic ring dictates the reactivity and regioselectivity of each isomer, making the selection of the appropriate isomer a crucial decision in synthetic design.

This guide provides a comparative overview of the applications of 1,5-Dibromo-2,4-dimethylbenzene and its key isomers. It details their primary uses, performance in common chemical transformations, and provides experimental protocols for representative reactions.

Comparative Data of Key Dibromodimethylbenzene Isomers

The utility of dibromodimethylbenzene isomers is largely defined by their substitution patterns, which influence their reactivity in cross-coupling reactions and other transformations. The following table summarizes the properties and primary applications of the most common isomers.

FeatureThis compound 1,4-Dibromo-2,5-dimethylbenzene 1,2-Dibromo-4,5-dimethylbenzene
Structure 4,6-Dibromo-m-xylene2,5-Dibromo-p-xylene4,5-Dibromo-o-xylene
CAS Number 615-87-2[4]1074-24-4[5]24932-48-7[6]
Molecular Formula C₈H₈Br₂[4]C₈H₈Br₂[5]C₈H₈Br₂[6]
Molecular Weight 263.96 g/mol [4]263.96 g/mol [5]263.96 g/mol [6]
Appearance White to off-white powder/crystal[7]White to off-white powder/crystal[8]White to off-white powder/crystal[9]
Melting Point 69-73 °C[7]102-104 °C85-89 °C[6]
Primary Applications Versatile intermediate for creating highly functionalized aromatic compounds via selective coupling reactions.[10]Precursor for synthesizing terphenyls and other complex molecules; building block for novel polymers and diagnostic reagents.[1]Starting material for organic semiconductors, functional materials, and pharmaceutical intermediates; precursor for benzynes.[2][6][9]
Key Reaction Types Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[10]Suzuki-Miyaura coupling, halogen exchange reactions.[1]Palladium-catalyzed cross-coupling reactions, Finkelstein-type reactions.[2][6]
Structural Advantage Symmetrical substitution offers unique regioselective transformation possibilities.[10]Symmetrical structure allows for the creation of linear, rigid polymers and molecules.[1]Ortho-dibromo arrangement is ideal for forming fused ring systems and serving as an aryne precursor.[2][9]

Synthetic Workflows and Reaction Mechanisms

The synthesis and application of these isomers involve fundamental organic reactions. The following diagrams illustrate a typical synthesis route for a dibromodimethylbenzene and a common catalytic cycle in which these compounds are used.

G mXylene m-Xylene Step1 Stir at 0°C mXylene->Step1 Iodine Iodine (catalyst) Iodine->Step1 Bromine Bromine (Br2) Step2 Overnight Reaction Bromine->Step2 Step1->Bromine Add dropwise Quench Quench with aq. KOH Step2->Quench Product This compound Quench->Product Recrystallize from Ethanol

Synthesis of this compound from m-Xylene.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X(L_n) (Intermediate) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-R(L_n) (Intermediate) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product ArX Aryl Bromide (e.g., Dibromodimethylbenzene) ArX->OxAdd BoronicAcid Organoboron Reagent (R-B(OR)2) BoronicAcid->Transmetal Base Base Base->Transmetal

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[11][12]

Experimental Protocols

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for dibromodimethylbenzene isomers.[11][12] It allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide, such as a dibromodimethylbenzene isomer, with an arylboronic acid.

Materials and Reagents:

  • Dibromodimethylbenzene isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, catalyst precursor)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 eq, ligand)

  • Cesium carbonate [Cs₂CO₃] (2.0 eq, base)

  • Toluene (solvent)

  • Water (co-solvent)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the dibromodimethylbenzene isomer (e.g., 0.30 mmol), the arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).[13]

  • Solvent Addition: Add toluene (1.0 mL) and water (0.1 mL) to the tube via syringe.[13]

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 2-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Comparison with Alternatives

The choice of halogen in a dihaloarene building block is a critical parameter, creating a trade-off between reactivity, stability, and cost.

  • Aryl Iodides: Generally, the carbon-iodine bond is the most reactive in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions but comes at the cost of higher substrate expense and lower stability.[2]

  • Aryl Chlorides: These are often the most cost-effective option but are significantly less reactive, typically requiring more active (and expensive) catalyst systems, higher temperatures, and longer reaction times.

  • Aryl Bromides: Dibromodimethylbenzenes represent a practical balance. They are more reactive than their chloro-analogs, allowing for a broader range of reaction conditions, while being more stable and less expensive than the iodo-derivatives, making them a preferred choice for many applications in both academic research and industrial production.[11]

References

Safety Operating Guide

Proper Disposal of 1,5-Dibromo-2,4-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 1,5-Dibromo-2,4-dimethylbenzene, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for personnel safety and environmental protection.

Key Data for Disposal of this compound

ParameterGuidelineSource
Chemical Classification Halogenated Organic CompoundGeneral Chemical Knowledge
Waste Category Hazardous Chemical Waste[1]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[1]
In-Lab Treatment Not RecommendedGeneral Safety Principles
Container Type Chemically resistant, sealed container (e.g., glass or polyethylene)[1]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and full chemical name[1]
Storage Location Designated and properly ventilated Satellite Accumulation Area (SAA)[1]
Incompatible Wastes Non-halogenated organic waste, strong acids, strong bases, and oxidizers[1]

Experimental Protocols for Disposal

The disposal of this compound should not be considered an experimental procedure but rather a strict adherence to established safety protocols for hazardous waste management. The following step-by-step methodology outlines the correct procedure for its disposal.

Step 1: Identification and Segregation

  • Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.[1]

  • Segregate at Source: Do not mix this compound with non-halogenated organic waste.[1] Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or appropriate plastic containers are generally suitable.

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, list all constituents.

Step 3: Accumulation and Storage

  • Transfer Waste Securely: Carefully transfer the waste this compound into the labeled container, avoiding spills and contamination of the exterior.

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide Complete Information: When arranging for disposal, provide the EHS or contractor with the complete and accurate information from the waste container label.

Disposal Workflow

Disposal Workflow for this compound A Identify Waste as This compound B Is it a Halogenated Organic Compound? A->B C Segregate from Non-Halogenated Waste B->C Yes H Consult SDS and EHS for proper classification B->H Unsure D Select & Label a Compatible 'Halogenated Organic Waste' Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor E->F G Arrange for Professional Disposal (e.g., Incineration) F->G

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,5-Dibromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Dibromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 615-87-2). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that poses several health risks. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Chemical splash goggles or a face shieldChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNIOSH-approved N95 dust mask if not handled in a fume hood[4]
Syntheses and Reactions Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Nitrile rubber)Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridges

Note on Glove Selection: While nitrile gloves are commonly used for protection against a variety of chemicals, it is crucial to consult the glove manufacturer's specific compatibility charts for this compound to ensure adequate protection.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Experimental Protocol: Weighing and Transferring
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

    • Have spill cleanup materials readily available.

    • Pre-label all containers.

  • Weighing:

    • Place a calibrated analytical balance inside the chemical fume hood if possible. If not, place it as close as feasible to the hood.

    • Use a weigh boat or a pre-weighed, sealed container to measure the desired amount of this compound.

    • To avoid creating dust, do not pour the solid directly from the main stock bottle. Instead, use a clean, dedicated spatula.

    • Transfer small amounts at a time to prevent spillage.

  • Transfer:

    • If transferring the solid to a reaction vessel, use a powder funnel to prevent dispersal.

    • Once the desired amount is transferred, securely cap the reaction vessel and the stock container.

    • Clean the spatula and any other contaminated utensils with an appropriate solvent (e.g., ethanol or acetone) into a designated halogenated waste container.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Designate Handling Area prep_ppe->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill handling_weigh Weigh Compound in Fume Hood prep_spill->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Equipment handling_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe disposal_container Store in Labeled Halogenated Waste Container cleanup_waste->disposal_container disposal_pickup Arrange for Professional Disposal disposal_container->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Decontamination and Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Decontamination Protocol
  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment with a suitable solvent such as ethanol or acetone.

    • Collect the solvent rinse into a designated "Halogenated Organic Waste" container.

    • After the initial solvent rinse, wash the glassware and equipment with soap and water.

  • Work Surfaces:

    • Wipe down all surfaces in the designated handling area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.

    • Dispose of the cleaning cloths in the solid hazardous waste stream.

Waste Disposal
  • Solid Waste: Collect any solid this compound waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container for "Solid Halogenated Waste."

  • Liquid Waste: All solvent rinses and solutions containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain.

Emergency Procedures

Table 2: Emergency Response

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area immediately. Contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromo-2,4-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dibromo-2,4-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.